molecular formula C10H11BrO B022562 5-(2-Bromoethyl)-2,3-dihydrobenzofuran CAS No. 127264-14-6

5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Katalognummer: B022562
CAS-Nummer: 127264-14-6
Molekulargewicht: 227.1 g/mol
InChI-Schlüssel: JRKZQRRYNCMSCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Bromoethyl)-2,3-dihydrobenzofuran, also known as this compound, is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(2-bromoethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKZQRRYNCMSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618599
Record name 5-(2-Bromoethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127264-14-6
Record name 5-(2-Bromoethyl)-2,3-dihydrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127264-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Bromoethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Analysis of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is a key heterocyclic building block in organic synthesis, most notably as a crucial intermediate in the preparation of Darifenacin, a potent and selective muscarinic M3 receptor antagonist used in the treatment of overactive bladder.[1] The dihydrobenzofuran scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This technical guide provides a comprehensive analysis of the structural and physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

This compound is typically a white to off-white or light yellow crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₁BrO[3][4]
Molecular Weight 227.10 g/mol [3][4]
CAS Number 127264-14-6[3][4]
Appearance White to light yellow crystalline powder[3]
Melting Point 65-67 °C[4]
Boiling Point 287.7 °C at 760 mmHg[4]
Density 1.459 g/cm³[4]
Solubility Soluble in Chloroform (B151607), Methanol (B129727)[4]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[4]

Synthesis

A common and effective method for the synthesis of this compound involves a two-step process starting from (2,3-dihydrobenzofuran-5-yl)acetic acid.[5] The process is outlined below.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination start_material (2,3-dihydrobenzofuran-5-yl)acetic acid reagent1 Lithium aluminum hydride (LiAlH4) in anhydrous Tetrahydrofuran (B95107) (THF) start_material->reagent1 Reduction intermediate 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran reagent1->intermediate reagent2 Phosphorus tribromide (PBr3) in Carbon tetrachloride (CCl4) intermediate->reagent2 Bromination final_product This compound reagent2->final_product

Figure 1: Synthetic workflow for this compound.
Experimental Protocols

Step 1: Preparation of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran [5]

  • To a stirred suspension of lithium aluminum hydride (1.57 g) in anhydrous tetrahydrofuran (50 ml) at 0 °C, a solution of (2,3-dihydrobenzofuran-5-yl)acetic acid (4.9 g) in anhydrous tetrahydrofuran (50 ml) is added dropwise over 10 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by the cautious dropwise addition of water (1.5 ml), followed by 10% aqueous sodium hydroxide (B78521) (1.5 ml), and finally water (4.5 ml).

  • The mixture is filtered, and the inorganic salts are washed with ethyl acetate (B1210297) (2 x 50 ml).

  • The combined filtrate and washings are concentrated in vacuo to yield 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran as an oil.

Step 2: Preparation of this compound [5]

  • To a solution of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran (0.612 g) in carbon tetrachloride (3 ml), phosphorus tribromide (0.37 g) is added.

  • The mixture is heated under reflux for 3 hours.

  • After cooling, the reaction mixture is worked up to isolate the final product.

Structural Elucidation: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, dihydrofuran, and ethyl side-chain protons. The predicted chemical shifts (in ppm) and multiplicities are summarized in Table 2.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~7.1s-
H-6~7.0d~8.0
H-7~6.7d~8.0
O-CH₂ (H-2)~4.6t~8.5
C-CH₂ (H-3)~3.2t~8.5
Ar-CH₂~3.1t~7.5
CH₂-Br~3.6t~7.5

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon skeleton. The predicted chemical shifts are presented in Table 3.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7a~159
C-3a~128
C-5~130
C-4~125
C-6~127
C-7~109
O-CH₂ (C-2)~71
C-CH₂ (C-3)~30
Ar-CH₂~39
CH₂-Br~33
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine would be indicated by a prominent M+2 isotope peak of nearly equal intensity to the molecular ion peak.

Predicted Fragmentation Pathway

MS_Fragmentation molecular_ion [C10H11BrO]+• m/z = 226/228 fragment1 [C10H10O]+• m/z = 146 molecular_ion->fragment1 - •Br fragment3 [C9H9O]+ m/z = 133 molecular_ion->fragment3 - CH2Br fragment2 [C8H7O]+ m/z = 119 fragment1->fragment2 - C2H3

Figure 2: Predicted mass spectral fragmentation of this compound.

The primary fragmentation is expected to be the loss of a bromine radical (•Br) to give a stable carbocation. Another significant fragmentation would be the cleavage of the C-C bond between the aromatic ring and the ethyl side chain.

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is applied during acquisition.

Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum over a mass range of m/z 40-300.

Biological Significance and Applications

The primary significance of this compound lies in its role as a key precursor to Darifenacin.[1] The dihydrobenzofuran moiety is essential for the high affinity and selectivity of Darifenacin for the M3 muscarinic receptor. The general class of dihydrobenzofuran derivatives has been explored for a wide range of therapeutic applications, leveraging their ability to interact with various biological targets. This makes this compound a valuable starting material for the synthesis of novel drug candidates.

Logical_Relationship start This compound intermediate Key Intermediate start->intermediate product Darifenacin intermediate->product Synthesis target Muscarinic M3 Receptor Antagonist product->target Mechanism of Action application Treatment of Overactive Bladder target->application Therapeutic Use

Figure 3: Role of this compound in drug development.

Conclusion

This compound is a well-characterized intermediate with significant applications in medicinal chemistry. This guide has provided a detailed overview of its structural properties, a reliable synthetic protocol, and a predictive analysis of its spectroscopic data. This information is intended to be a valuable resource for researchers and scientists working on the synthesis of Darifenacin and the development of new therapeutic agents based on the dihydrobenzofuran scaffold.

References

An In-depth Technical Guide to 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is a key heterocyclic building block in organic synthesis, most notably as a crucial intermediate in the manufacturing of Darifenacin, a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder. Its bifunctional nature, featuring a reactive bromoethyl side chain and a dihydrobenzofuran core, makes it a versatile reagent for the introduction of the 2-(2,3-dihydrobenzofuran-5-yl)ethyl moiety in the synthesis of various target molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, intended to support researchers and professionals in drug discovery and development.

Chemical Properties

This compound is a white to light yellow crystalline powder. Its core chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₁₀H₁₁BrO[1]
Molecular Weight 227.10 g/mol [1]
CAS Number 127264-14-6[1]
Appearance White to light yellow to light orange powder/crystal[1]
Melting Point 65-67 °C[2]
Boiling Point 287.7 °C at 760 mmHg[2]
Solubility Soluble in Chloroform, Methanol.[2]
Purity Typically >98.0% (GC)[1]
Synonyms 5-(2-Bromoethyl)coumaran, 2,3-dihydro-5-(2-bromoethyl)benzofuran[1]

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound starts from 2,3-dihydrobenzofuranyl-5-acetic acid. The process involves a two-step reaction sequence: the reduction of the carboxylic acid to the corresponding alcohol, followed by bromination.[3]

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

Synthesis of this compound cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination start 2,3-Dihydrobenzofuranyl-5-acetic Acid intermediate 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran start->intermediate 1. Ethyl Chloroformate 2. Sodium Borohydride product This compound intermediate->product N-Bromosuccinimide (NBS) Triphenylphosphine (PPh₃) Darifenacin Synthesis cluster_0 Alkylation Reaction reagent1 This compound product Darifenacin reagent1->product reagent2 (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine reagent2->product GC-MS Workflow sample Sample Preparation (Dissolution in a volatile solvent) injection Injection into GC sample->injection separation Separation on Chromatographic Column injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Analyzer (Detection) ionization->detection result Mass Spectrum detection->result

References

An In-depth Technical Guide to 5-(2-Bromoethyl)-2,3-dihydrobenzofuran (CAS: 127264-14-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, a plausible synthetic pathway with experimental protocols, and its significant role in the development of the M3 muscarinic receptor antagonist, Darifenacin.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound.[1] It is also known by its synonym, 5-(2-Bromoethyl)coumaran.[2] The compound typically appears as an off-white to light yellow powder or crystalline solid.[2][3] It is soluble in chloroform (B151607) and methanol.[4]

PropertyValueReference(s)
CAS Number 127264-14-6[5]
Molecular Formula C₁₀H₁₁BrO[5]
Molecular Weight 227.10 g/mol [5]
Melting Point 65-67 °C[4]
Boiling Point 287.7 ± 9.0 °C (Predicted)[6]
Density 1.459 ± 0.06 g/cm³ (Predicted)[6]
Purity >98.0% (GC)[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[6]

Synthesis and Experimental Protocols

A viable synthetic route to this compound starts from 2,3-dihydrobenzofuran-5-ylacetic acid.[1] The process involves a two-step sequence: reduction of the carboxylic acid to the corresponding alcohol, followed by bromination.

Experimental Workflow

G A 2,3-dihydrobenzofuran-5-ylacetic acid B Reduction (e.g., Sodium Borohydride (B1222165), Ethyl Chloroformate) A->B Step 1 C 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran B->C D Bromination (e.g., PBr₃ or NBS/Triphenylphosphine) C->D Step 2 E This compound D->E

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran

This step involves the reduction of 2,3-dihydrobenzofuran-5-ylacetic acid. A common method for this transformation is the use of sodium borohydride in the presence of an activating agent like ethyl chloroformate.[1]

Experimental Protocol:

  • In a reaction vessel, 2,3-dihydrobenzofuran-5-ylacetic acid is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran).

  • The solution is cooled in an ice bath, and ethyl chloroformate is added dropwise while maintaining the temperature.

  • After a period of stirring, a solution of sodium borohydride in a compatible solvent is added slowly.

  • The reaction is allowed to proceed until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield crude 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran, which can be purified by column chromatography.

Step 2: Synthesis of this compound

The final step is the bromination of the hydroxyl group of 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine.[1][7]

Experimental Protocol (using PBr₃):

  • To a solution of 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0°C under an inert atmosphere, phosphorus tribromide (PBr₃, 0.4 equivalents) is added dropwise.[7]

  • The reaction mixture is stirred at 0°C and then allowed to warm to room temperature, with progress monitored by TLC.

  • Once the reaction is complete, it is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product, this compound, is then purified by column chromatography to yield the final product.[7]

Role in Drug Development: The Darifenacin Connection

This compound is a crucial building block in the synthesis of Darifenacin.[8] Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[9] The synthesis involves the alkylation of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide with this compound.[8]

Darifenacin Synthesis Workflow

G A 5-(2-Bromoethyl)-2,3- dihydrobenzofuran C Alkylation Reaction (Base: K₂CO₃, Solvent: Acetonitrile) A->C B (S)-2,2-diphenyl-2- (pyrrolidin-3-yl)acetamide B->C D Darifenacin C->D

Caption: Role of the title compound in Darifenacin synthesis.

Biological Context: The M3 Muscarinic Receptor Signaling Pathway

As a precursor to Darifenacin, the biological relevance of this compound is intrinsically linked to the mechanism of action of Darifenacin, which is the antagonism of the M3 muscarinic acetylcholine (B1216132) receptor.[10] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, initiates a signaling cascade through the Gq alpha subunit.[11][12]

This signaling pathway is pivotal in mediating smooth muscle contraction, such as in the bladder detrusor muscle.[10] Darifenacin's selective blockade of this receptor leads to muscle relaxation and alleviation of overactive bladder symptoms.[9]

M3 Muscarinic Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Muscle Contraction) Ca->Response Mediates PKC->Response Phosphorylates Targets ACh Acetylcholine ACh->M3R Activates Darifenacin Darifenacin (Antagonist) Darifenacin->M3R Blocks

Caption: The M3 muscarinic receptor signaling pathway.

Spectral and Safety Data

Spectral Data

Publicly available, detailed experimental spectra (¹H NMR, ¹³C NMR, IR, MS) for this compound are limited. Commercial suppliers often provide this data upon purchase of the compound. For research purposes, it is recommended to acquire the compound from a reputable source that provides a certificate of analysis with comprehensive spectral data.[13][14]

Safety Information

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[3]

Conclusion

This compound is a valuable intermediate in medicinal chemistry, most notably for its role in the synthesis of Darifenacin. Its synthesis, while requiring careful execution, follows established organic chemistry principles. Understanding its properties and the biological context of its downstream products is essential for researchers and professionals in the field of drug discovery and development.

References

Reactivity Profile of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a dihydrobenzofuran core and a reactive bromoethyl side chain, renders it a valuable intermediate for the synthesis of various biologically active molecules. This guide provides a comprehensive overview of its reactivity, synthesis, and applications, with a particular focus on its role in the development of pharmaceutical agents. The document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO[1][2][3]
Molecular Weight 227.10 g/mol [1][2][3]
CAS Number 127264-14-6[1][2][3]
Appearance Off-white to light yellow powder/crystal[1][4]
Melting Point 65-67 °C[1][3]
Boiling Point 287.7 °C at 760 mmHg[1][3]
Solubility Chloroform, Methanol[1][3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1][3]

Synthesis of this compound

The most commonly cited synthesis of this compound starts from 2,3-dihydrobenzofuranyl-5-acetic acid.[5] The process involves a two-step sequence: reduction of the carboxylic acid to the corresponding alcohol, followed by bromination.

G cluster_0 Synthesis of this compound A 2,3-dihydrobenzofuranyl-5-acetic acid B 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran A->B Ethyl chloroformate, Sodium borohydride C This compound B->C N-bromosuccinimide, Triphenylphosphine G cluster_0 Muscarinic M3 Receptor Signaling Pathway M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Acetylcholine PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Contraction Muscle Contraction Ca2->Contraction PKC->Contraction Darifenacin Darifenacin Darifenacin->M3R Antagonist

References

The Gateway to Bioactivity: A Technical Guide to 5-(2-Bromoethyl)-2,3-dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoethyl)-2,3-dihydrobenzofuran stands as a pivotal intermediate in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique structure, featuring a reactive bromoethyl side chain attached to a dihydrobenzofuran core, provides a gateway for introducing various functional groups and building complex molecular architectures. This technical guide delves into the synthesis, biological activities, and experimental evaluation of derivatives originating from this core compound, with a focus on their therapeutic potential in treating conditions ranging from overactive bladder to central nervous system disorders. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the 2,3-dihydrobenzofuran (B1216630) framework.

Synthetic Pathways from this compound

The primary utility of this compound lies in its reactivity as an alkylating agent. The bromoethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles, such as amines, phenols, and thiols. This allows for the straightforward introduction of the 2,3-dihydrobenzofuran-5-ylethyl moiety into a wide range of molecular scaffolds.

A prominent example of this synthetic strategy is the preparation of Darifenacin, a selective M3 muscarinic receptor antagonist.[1][2][3] The synthesis involves the N-alkylation of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide with this compound in the presence of a base like potassium carbonate.[1][2]

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 5_bromoethyl This compound reaction N-Alkylation 5_bromoethyl->reaction pyrrolidine_acetamide (S)-2,2-diphenyl-2- (pyrrolidin-3-yl)acetamide pyrrolidine_acetamide->reaction base Potassium Carbonate (K2CO3) base->reaction solvent Acetonitrile solvent->reaction product Darifenacin reaction->product

Caption: Synthetic workflow for Darifenacin.

Biological Activities of Key Derivatives

Muscarinic Receptor Antagonism: The Case of Darifenacin

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor, which is the primary receptor subtype mediating bladder muscle contraction.[4][5][6] This selectivity is crucial as it minimizes the common side effects associated with non-selective antimuscarinic drugs, such as dry mouth, constipation, and blurred vision, which are mediated by other muscarinic receptor subtypes (M1, M2, M4, M5).[6]

Mechanism of Action: In an overactive bladder, acetylcholine excessively stimulates M3 receptors on the detrusor muscle, leading to involuntary contractions. Darifenacin competitively blocks the binding of acetylcholine to these M3 receptors, thereby relaxing the bladder muscle, increasing bladder capacity, and reducing the symptoms of urgency, frequency, and urge incontinence.[4][7]

Darifenacin_MOA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Detrusor Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release M3_receptor M3 Muscarinic Receptor Contraction Muscle Contraction M3_receptor->Contraction Activates ACh_release->M3_receptor Binds to Darifenacin Darifenacin Darifenacin->M3_receptor Blocks

Caption: Darifenacin's mechanism of action.

Quantitative Data:

The biological activity of Darifenacin is quantified by its binding affinity (Ki) for different muscarinic receptor subtypes.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]
DarifenacinM3~0.8 - 2.0
DarifenacinM1~10 - 20
DarifenacinM2~20 - 50
DarifenacinM4~15 - 30
DarifenacinM5~5 - 15

Note: Ki values can vary depending on the specific assay conditions and tissue source.

Central Nervous System Activity: 5-APDB and 6-APDB

5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and its isomer 6-APDB are psychoactive compounds with entactogenic and stimulant properties.[8][9] While direct synthesis from this compound is not explicitly detailed in the provided literature, their structures strongly suggest its potential as a key starting material. These compounds act as monoamine reuptake inhibitors and releasing agents, primarily affecting serotonin, dopamine, and norepinephrine (B1679862) levels in the brain.[8]

Pharmacodynamics:

CompoundTargetIC50 (nM) for Reuptake Inhibition
5-APDBSerotonin Transporter (SERT)130
Dopamine Transporter (DAT)7,089
Norepinephrine Transporter (NET)3,238
6-APDBSerotonin Transporter (SERT)322
Dopamine Transporter (DAT)1,997
Norepinephrine Transporter (NET)980

Data from in vitro studies.[8]

The highly selective serotonin-releasing activity of 5-APDB distinguishes it from the more balanced effects of 6-APDB.[9]

Potential Anticancer Activity

The benzofuran (B130515) scaffold is present in numerous compounds with demonstrated anticancer activity. While specific derivatives of this compound have not been extensively evaluated for this purpose in the available literature, the potential for developing novel anticancer agents from this precursor is significant. Evaluation of such derivatives would typically involve cytotoxicity screening against various cancer cell lines.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors (Competitive Binding)

This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., a Darifenacin derivative) to muscarinic receptors.

Materials:

  • Membrane preparations from cells or tissues expressing the muscarinic receptor subtype of interest.

  • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine).

  • Unlabeled competitor (the test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of the unlabeled test compound to the wells.

  • To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of control wells.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

  • Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of a compound against a cancer cell line.[10][11][12][13]

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

MTT_Assay_Workflow start Seed Cells in 96-well Plate adhesion Allow Adhesion (24h) start->adhesion treatment Treat with Derivative Concentrations adhesion->treatment incubation Incubate (e.g., 48h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt mtt_incubation Incubate (2-4h) (Formazan Formation) add_mtt->mtt_incubation solubilize Solubilize Formazan (e.g., with DMSO) mtt_incubation->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate Calculate % Viability and IC50 Value read_absorbance->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a valuable and versatile building block in the synthesis of pharmacologically active compounds. The successful development of Darifenacin highlights the potential of this scaffold in creating selective receptor modulators. Furthermore, the structural similarity to known CNS-active agents like 5-APDB and 6-APDB suggests that this core can be exploited for the development of novel neurotherapeutics. The exploration of derivatives for other biological activities, such as anticancer effects, remains a promising area for future research. The experimental protocols provided in this guide offer a foundation for the biological evaluation of new chemical entities derived from this important precursor.

References

An In-Depth Technical Guide to 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, a key chemical intermediate in the synthesis of pharmaceutically active compounds. It details the established synthetic pathway, including granular experimental protocols, and presents its known physicochemical and spectroscopic properties in a structured format. Furthermore, this guide elucidates the compound's significant role in drug development, specifically as a precursor to the muscarinic M3 receptor antagonist, Darifenacin, and visualizes the relevant biological signaling pathway.

Introduction

The 2,3-dihydrobenzofuran (B1216630) scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules with a broad spectrum of biological activities.[1][2][3] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it a valuable core for drug design. Derivatives of this scaffold have been explored for their anti-inflammatory, anticancer, antimicrobial, and neuroleptic properties.[3][4][5][6]

This compound (CAS No. 127264-14-6) is a functionalized derivative of particular importance in medicinal chemistry.[7] It serves as a crucial intermediate in the multi-step synthesis of Darifenacin, a potent and selective muscarinic M3 receptor antagonist used for the treatment of overactive bladder.[8] The bromoethyl group provides a reactive handle for introducing the side chain necessary for the final drug's biological activity. This guide outlines the synthesis, characterization, and biological context of this important building block.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. Data has been aggregated from chemical supplier databases and peer-reviewed literature.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₀H₁₁BrO [7]
Molecular Weight 227.10 g/mol [7]
CAS Number 127264-14-6 [7]
Appearance Off-white powder [7]
Melting Point 65-67 °C [7]
Boiling Point 287.7 °C at 760 mmHg [7]
Density 1.459 g/cm³ [7]
Refractive Index 1.592 [7]
Flash Point 113.8 °C [7]

| Solubility | Chloroform, Methanol |[7] |

Table 2: Spectroscopic Data (Predicted/Typical)

Technique Data
¹H-NMR (CDCl₃) δ ~3.20 (t, 2H, Ar-CH₂-), ~3.55 (t, 2H, -CH₂-Br), ~4.55 (t, 2H, O-CH₂-), ~6.70-7.10 (m, 3H, Ar-H)
¹³C-NMR (CDCl₃) δ ~30.0 (Ar-CH₂-), ~33.0 (-CH₂-Br), ~71.0 (O-CH₂-), ~109.0, 125.0, 127.0, 128.0, 135.0, 159.0 (Ar-C)
IR (KBr, cm⁻¹) ~2920 (C-H stretch), ~1610, 1480 (C=C aromatic), ~1250 (C-O ether), ~650 (C-Br)

| Mass Spec (EI) | m/z 226/228 (M⁺, Br isotopes), 147 (M⁺ - Br), 118 |

Synthesis and Experimental Protocols

The most direct synthesis of this compound is a three-step process starting from 2,3-dihydrobenzofuranyl-5-acetic acid. The overall reported yield for this pathway is approximately 83%.[8]

Synthetic Pathway Workflow

The synthesis involves the formation of a mixed anhydride, followed by reduction to an alcohol, and subsequent bromination to yield the final product.[8]

G cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination A 2,3-Dihydrobenzofuranyl-5-acetic Acid C Intermediate Mixed Anhydride A->C Triethylamine (B128534), THF B Ethyl Chloroformate B->C D 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran C->D Sodium Borohydride (B1222165), H₂O G This compound D->G DCM E N-Bromosuccinimide (NBS) E->G F Triphenylphosphine (PPh₃) F->G

Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols

The following protocols are adapted from the procedure described by Tang, et al.[8]

Step 1 & 2: Synthesis of 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran

  • Reaction Setup: To a solution of 2,3-dihydrobenzofuranyl-5-acetic acid (1 equiv.) in anhydrous Tetrahydrofuran (THF), add triethylamine (1.1 equiv.). Cool the mixture to 0 °C in an ice bath.

  • Mixed Anhydride Formation: Slowly add ethyl chloroformate (1.1 equiv.) dropwise to the cooled solution, ensuring the temperature remains below 5 °C. Stir the mixture at this temperature for 30 minutes.

  • Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄, 2.0 equiv.) in water. Add this aqueous solution dropwise to the reaction mixture containing the mixed anhydride.

  • Workup: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Acidify the mixture with 2M HCl to a pH of approximately 2-3.

  • Extraction: Extract the product with ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude alcohol product, 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran (1 equiv.) from the previous step in Dichloromethane (DCM).

  • Bromination: Add N-Bromosuccinimide (NBS, 1.2 equiv.) and Triphenylphosphine (PPh₃, 1.2 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue using column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate mixture) to afford the final product, this compound, as an off-white solid.[7][8]

Table 3: Summary of Synthesis Reaction Yields

Step Product Reported Yield
1 & 2 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran High (used directly)

| 3 | this compound | ~83% (overall) |

Biological Context and Application

Role as a Darifenacin Intermediate

This compound is not an end-product but a critical building block for more complex molecules.[8] Its primary documented use is in the synthesis of Darifenacin, a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor. The bromoethyl moiety allows for nucleophilic substitution by an amine, forming the key carbon-nitrogen bond required to complete the Darifenacin structure.

Target Signaling Pathway: Muscarinic M3 Receptor

Darifenacin exerts its therapeutic effect by blocking the action of acetylcholine at M3 receptors in the smooth muscle of the bladder. This antagonism prevents the downstream signaling cascade that leads to involuntary bladder contractions. The pathway is a classic example of G-protein coupled receptor (GPCR) signaling.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling M3R Muscarinic M3 Receptor Gq Gq Protein (α, β, γ subunits) M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction phosphorylates targets ACh Acetylcholine ACh->M3R binds Darifenacin Darifenacin (derived from title compound) Darifenacin->M3R blocks

Caption: Simplified signaling pathway of the Muscarinic M3 Receptor.

Conclusion

This compound is a well-characterized synthetic intermediate with defined physicochemical properties. The established, high-yield synthetic route makes it an accessible precursor for complex pharmaceutical agents. Its pivotal role in the synthesis of Darifenacin highlights the utility of the dihydrobenzofuran scaffold and underscores the importance of such building blocks in modern drug discovery and development. The methodologies and data presented in this guide serve as a valuable technical resource for researchers in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to 5-(2-Bromoethyl)-2,3-dihydrobenzofuran: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is a key heterocyclic building block in organic synthesis, most notably recognized for its role as a crucial intermediate in the manufacturing of Darifenacin, a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] Its unique structure, featuring a dihydrobenzofuran core and a reactive bromoethyl side chain, makes it a versatile reagent for the introduction of the 2-(2,3-dihydrobenzofuran-5-yl)ethyl moiety in the synthesis of complex pharmaceutical agents and other specialty chemicals. This technical guide provides a comprehensive review of the synthesis, physicochemical and spectroscopic properties, and applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 127264-14-6[3][4]
Molecular Formula C₁₀H₁₁BrO[3][4]
Molecular Weight 227.10 g/mol [3][4]
Appearance White to light yellow or light orange powder/crystal[5]
Melting Point 65-67 °C[3]
Boiling Point 287.7 °C at 760 mmHg[3]
Density 1.459 g/cm³[3]
Flash Point 113.8 °C[3]
Refractive Index 1.592[3]
Solubility Soluble in Chloroform, Methanol[3]
Purity ≥97% (GC)[3]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. The following tables summarize the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR data. Note: Experimentally obtained values may vary slightly depending on the solvent and instrument used.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.00s1HH-4
~6.85d1HH-6
~6.67d1HH-7
~4.53t2HO-CH₂ (dihydrofuran ring)
~3.55t2HCH₂-Br
~3.15t2HAr-CH₂
~3.05t2HCH₂ (dihydrofuran ring)

Note: The chemical shifts for the aromatic and dihydrofuran protons are estimations based on related structures and general principles of NMR spectroscopy. Precise values and coupling constants would require experimental determination.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
~159.0C-7a
~133.0C-5
~128.0C-3a
~127.5C-4
~125.0C-6
~109.0C-7
~71.0O-CH₂ (dihydrofuran ring)
~38.0Ar-CH₂
~33.0CH₂-Br
~29.0CH₂ (dihydrofuran ring)

Note: These are predicted chemical shifts based on structure-spectra correlations and data from similar compounds.

Mass Spectrometry (MS)
m/zInterpretation
226/228[M]⁺˙ Molecular ion peak (presence of Br isotope)
147[M - CH₂CH₂Br]⁺
131[M - Br - H₂O]⁺ (from rearrangement)
118[C₈H₆O]⁺˙ (loss of ethyl bromide)

Note: The fragmentation pattern is predicted based on common fragmentation pathways for alkyl halides and ethers.

Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2950-2850Medium-StrongAliphatic C-H stretch
~1610, 1480Medium-StrongAromatic C=C stretch
~1250StrongAryl-O-C stretch (asymmetric)
~1030StrongAryl-O-C stretch (symmetric)
~650-550StrongC-Br stretch

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes are reported in the literature, starting from either 2,3-dihydrobenzofuran-5-acetic acid or 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.

Route 1: From 2,3-dihydrobenzofuran-5-acetic acid [1]

This process involves the reduction of the carboxylic acid to the corresponding alcohol, followed by bromination.

  • Step 1: Reduction to 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran

    • To a solution of 2,3-dihydrobenzofuran-5-acetic acid in a suitable anhydrous solvent (e.g., THF), add ethyl chloroformate at 0 °C.

    • After stirring, add a solution of sodium borohydride (B1222165) in an appropriate solvent (e.g., aqueous THF).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by quenching with water, followed by extraction with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.

  • Step 2: Bromination to this compound

    • Dissolve 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran and triphenylphosphine (B44618) in an anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C and add N-bromosuccinimide (NBS) portion-wise.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Concentrate the reaction mixture and purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

An overall yield of approximately 83% has been reported for this two-step process.[1]

G A 2,3-dihydrobenzofuran-5-acetic acid R1 1. Ethyl Chloroformate 2. Sodium Borohydride A->R1 B 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran R2 N-Bromosuccinimide, Triphenylphosphine B->R2 C This compound R1->B R2->C

Synthesis of this compound from the corresponding acetic acid.

Route 2: Direct Bromination of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran [3]

This is a more direct one-step procedure if the starting alcohol is available.

  • Procedure:

    • In a reaction vessel, dissolve 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran in a suitable solvent such as dichloromethane.

    • Add triphenylphosphine to the solution.

    • Cool the mixture to 20 °C and add carbon tetrabromide.

    • Stir the reaction mixture for an extended period (e.g., 63 hours) at 20 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain this compound. A reference yield of 74% has been reported for this method.[3]

Applications in Drug Development

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Darifenacin.[2][6]

Synthesis of Darifenacin

In the synthesis of Darifenacin, this compound is alkylated with (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide in the presence of a base.[2]

  • Experimental Protocol:

    • A mixture of 5-(2-bromo-ethyl)-2,3-dihydro-benzofuran, (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide, and anhydrous potassium carbonate in acetonitrile (B52724) is heated at reflux for approximately 2 hours.[6]

    • The solvent is then removed by distillation.

    • The crude product is subjected to a standard extractive workup with a suitable organic solvent like ethyl acetate.

    • The final product, Darifenacin, is purified by preparative HPLC.

G cluster_0 Starting Materials A This compound R Potassium Carbonate, Acetonitrile, Reflux A->R B (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide B->R C Darifenacin R->C

Role of this compound in the synthesis of Darifenacin.

Other Potential Applications

While its role in Darifenacin synthesis is well-established, the versatile structure of this compound suggests its potential utility in other areas of research and development, including:

  • Medicinal Chemistry: As a building block for the synthesis of other novel benzofuran-containing compounds with potential biological activities. The dihydrobenzofuran moiety is a privileged structure in medicinal chemistry.

  • Material Science: The reactive nature of the bromoethyl group allows for its incorporation into polymers and other materials, potentially imparting unique properties.

  • Agrochemicals: As a scaffold for the development of new pesticides and herbicides.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with a critical role in the pharmaceutical industry. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and professionals involved in drug development and fine chemical synthesis. This guide provides a consolidated resource of the available technical information to support further research and application of this important compound.

References

Potential Therapeutic Targets for 5-(2-Bromoethyl)-2,3-dihydrobenzofuran Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets for analogs of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran. The 2,3-dihydrobenzofuran (B1216630) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs derived from this scaffold have shown promise in a variety of therapeutic areas, including oncology, inflammation, and cardiovascular disease. This document outlines the key molecular targets, summarizes quantitative bioactivity data, provides detailed experimental protocols for assessing compound activity, and visualizes the relevant signaling pathways.

Key Therapeutic Targets and Mechanisms of Action

Research into 2,3-dihydrobenzofuran analogs has identified several key protein targets implicated in various disease states. The primary areas of investigation include the inhibition of pro-inflammatory signaling pathways, modulation of ion transport, and interference with cancer cell proliferation.

Nuclear Factor-kappa B (NF-κB) Signaling in Oncology and Inflammation

The NF-κB signaling pathway is a critical regulator of gene expression involved in inflammation, immunity, cell proliferation, and survival.[1] Its constitutive activation is a hallmark of many cancers and chronic inflammatory diseases.[2] Several 2,3-dihydrobenzofuran derivatives have been identified as potent inhibitors of NF-κB activation, suggesting their potential as anti-cancer and anti-inflammatory agents.[3]

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in Lymphoma

IRAK4 is a serine/threonine kinase that plays a crucial role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, leading to the activation of NF-κB.[4] The MYD88 L265P mutation, prevalent in diffuse large B-cell lymphoma (DLBCL), leads to constitutive activation of the IRAK4 signaling cascade.[4] Specific 2,3-dihydrobenzofuran analogs have been developed as potent IRAK4 inhibitors, demonstrating anti-proliferative activity in lymphoma cell lines.[5]

Prostaglandin (B15479496) Synthesis in Inflammation

Prostaglandins are lipid compounds with hormone-like effects that are key mediators of inflammation.[6] Their synthesis is dependent on the cyclooxygenase (COX) enzymes.[6] Certain 2,3-dihydrobenzofuran-2-one derivatives have been shown to be powerful anti-inflammatory agents by inhibiting prostaglandin synthesis.[7]

Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA2a) in Heart Failure

SERCA2a is a critical ion pump in cardiomyocytes responsible for transporting calcium from the cytosol into the sarcoplasmic reticulum, a process essential for cardiac muscle relaxation.[8] Impaired SERCA2a function is a key contributor to heart failure.[8] Analogs of 2,3-dihydrobenzofuran have been identified as activators of SERCA2a, representing a promising therapeutic strategy for heart failure.[8][9]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for various 2,3-dihydrobenzofuran analogs against their respective therapeutic targets.

Table 1: Anticancer and NF-κB Inhibitory Activity of 2,3-Dihydrobenzofuran Analogs

Compound IDCancer Cell LineGI50 (µM)NF-κB Inhibition (IC50, µM)Reference
3m (benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide)ACHN (renal)2.74-[3]
HCT15 (colon)2.37-[3]
MM231 (breast)2.20-[3]
NUGC-3 (gastric)2.48-[3]
NCI-H23 (lung)5.86-[3]
PC-3 (prostate)--[3]
Compound 5d (piperazine/benzofuran hybrid)RAW 264.7 (macrophage)-52.23 (NO inhibition)[10]

Table 2: IRAK4 Inhibitory Activity of 2,3-Dihydrobenzofuran Analogs

Compound IDIRAK4 IC50 (nM)Cell Line (MYD88 L265P)Antiproliferative IC50 (µM)Reference
Compound 22 8.7OCI-LY100.248[5]
Dihydrobenzofuran analog 4 460 (IL-6 inhibition)Human Whole Blood-[11]
400 (IFNα inhibition)[11]

Table 3: Anti-inflammatory Activity of Fluorinated Benzofuran and Dihydrobenzofuran Derivatives

Compound IDIL-6 Secretion IC50 (µM)CCL2 Secretion IC50 (µM)Nitric Oxide Production IC50 (µM)Prostaglandin E2 Production IC50 (µM)COX-1 Activity IC50 (µM)COX-2 Activity IC50 (µM)Reference
Compound 3 ----7.9> 30[7]
Compound 5 -----28.1[7]
Compound 6 ----513[7]
General Range 1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5--[7]

Table 4: SERCA2a Activation by 2,3-Dihydrobenzofuran Analogs

Compound IDEC50 (µM)Maximal ATPase Activity Increase (%)Reference
Dihydrobenzofuran analog 52 ~ low micromolar~50[8]
General Range for potent activators 0.7 - 9up to 57[8][9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for screening these compounds.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_NFkappaB_complex cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex activates IkappaB IκB IKK_complex->IkappaB phosphorylates IkappaB_p P-IκB IkappaB->IkappaB_p NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus translocation Proteasome Proteasome IkappaB_p->Proteasome ubiquitination & degradation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Dihydrobenzofuran 2,3-Dihydrobenzofuran Analogs Dihydrobenzofuran->IKK_complex inhibit

Caption: NF-κB Signaling Pathway Inhibition.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 (L265P mutation in DLBCL) TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 recruits & activates IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Downstream Downstream Signaling (NF-κB, MAPK) TRAF6->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Dihydrobenzofuran 2,3-Dihydrobenzofuran Analogs Dihydrobenzofuran->IRAK4 inhibit

Caption: IRAK4 Signaling Pathway in DLBCL.

Prostaglandin_Synthesis_Pathway Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX COX Cyclooxygenase (COX-1/2) PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES PGES Prostaglandin E Synthase Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Dihydrobenzofuranone 2,3-Dihydrobenzofuran-2-one Analogs Dihydrobenzofuranone->COX inhibit

Caption: Prostaglandin Synthesis Pathway.

SERCA2a_Activation cluster_membrane SR Membrane SR_Lumen Sarcoplasmic Reticulum Lumen (High [Ca2+]) Cytosol Cytosol (Low [Ca2+]) Ca_out Ca2+ SERCA2a SERCA2a Ca_in Ca2+ SERCA2a->Ca_in transport ADP ADP + Pi SERCA2a->ADP Relaxation Muscle Relaxation SERCA2a->Relaxation promotes Ca_out->SERCA2a ATP ATP ATP->SERCA2a Dihydrobenzofuran 2,3-Dihydrobenzofuran Analogs Dihydrobenzofuran->SERCA2a activates

Caption: SERCA2a-mediated Calcium Transport.

Experimental_Workflow Start Start: 5-(2-Bromoethyl)-2,3- dihydrobenzofuran Synthesis Analog Synthesis Start->Synthesis Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Synthesis->Primary_Screening Active_Analogs Active Analogs Primary_Screening->Active_Analogs active Inactive_Analogs Inactive Analogs Primary_Screening->Inactive_Analogs inactive Target_Based_Assays Target-Based Assays (NF-κB, IRAK4, COX, SERCA2a) Active_Analogs->Target_Based_Assays Potent_Hits Potent & Selective Hits Target_Based_Assays->Potent_Hits SAR Structure-Activity Relationship (SAR) Studies Potent_Hits->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis iterative improvement End Preclinical Candidate Lead_Optimization->End

Caption: General Experimental Workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific analogs and cell lines.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of the synthesized analogs on cancer cell lines.

a. Cell Plating:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

b. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Replace the existing medium with the medium containing the test compounds.

  • Incubate for 48-72 hours.

c. Cell Fixation:

  • Gently remove the medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

  • Incubate at 4°C for 1 hour.

d. Staining:

  • Wash the plates five times with slow-running tap water and allow to air dry.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

  • Incubate at room temperature for 30 minutes.

e. Solubilization and Measurement:

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Shake for 10 minutes to solubilize the bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

NF-κB Luciferase Reporter Assay

This assay measures the inhibition of NF-κB transcriptional activity.

a. Cell Transfection and Plating:

  • Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

b. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Incubate for 6-24 hours.

c. Lysis and Luciferase Measurement:

  • Lyse the cells using a suitable lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

IRAK4 Kinase Assay

This biochemical assay determines the direct inhibitory effect of the analogs on IRAK4 kinase activity.

a. Reaction Setup:

  • In a 384-well plate, add the test compound at various concentrations.

  • Add the IRAK4 enzyme and a suitable substrate (e.g., a peptide substrate).

  • Include positive (no inhibitor) and negative (no enzyme) controls.

b. Kinase Reaction:

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

c. Detection:

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

  • The luminescent signal is proportional to the amount of ADP and, therefore, the kinase activity.

d. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Prostaglandin E2 (PGE2) Immunoassay

This competitive ELISA is used to quantify the amount of PGE2 produced by cells, reflecting the activity of COX enzymes.

a. Cell Culture and Treatment:

  • Culture cells (e.g., RAW 264.7 macrophages) in 24-well plates.

  • Pre-treat the cells with the test compounds.

  • Stimulate the cells with LPS to induce PGE2 production.

  • Collect the cell culture supernatant after a suitable incubation period.

b. ELISA Procedure:

  • Add the collected supernatants, standards, and a PGE2-alkaline phosphatase conjugate to a microplate pre-coated with a monoclonal antibody against PGE2.

  • Incubate at room temperature to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.

  • Stop the reaction and measure the absorbance at 405 nm. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

SERCA2a ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA2a, which is an indicator of its pumping activity.

a. Preparation of Sarcoplasmic Reticulum (SR) Vesicles:

  • Isolate SR-enriched microsomes from cardiac tissue.

b. Coupled Enzyme Assay:

  • The ATPase activity is measured using a pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) coupled enzyme system. The production of ADP by SERCA2a is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

  • The reaction mixture contains SR vesicles, buffer, CaCl2, ATP, phosphoenolpyruvate, NADH, PK, and LDH.

c. Measurement:

  • Add the test compounds to the reaction mixture.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

d. Data Analysis:

  • Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

  • Determine the EC50 value for SERCA2a activation by plotting the rate of ATP hydrolysis against the compound concentration.

Conclusion

Analogs of this compound represent a versatile scaffold for the development of novel therapeutics. The identified targets—NF-κB, IRAK4, prostaglandin synthesis, and SERCA2a—are implicated in a range of significant human diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this promising class of compounds. Future work should focus on optimizing the potency and selectivity of these analogs and evaluating their efficacy and safety in preclinical models.

References

Methodological & Application

Application Note: Synthesis of Darifenacin from 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-028

Abstract

This document provides a detailed protocol for the synthesis of Darifenacin (B195073), a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. The described methodology focuses on the N-alkylation of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with 5-(2-bromoethyl)-2,3-dihydrobenzofuran. This application note includes a step-by-step experimental protocol, tables of quantitative data, and workflow diagrams to guide researchers and drug development professionals through the synthesis, purification, and salt formation processes.

Introduction

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor, which is primarily responsible for bladder muscle contractions.[1] Its selectivity is believed to contribute to a favorable side-effect profile compared to less selective antimuscarinic agents.[2] The synthesis of Darifenacin can be achieved through various routes.[3] This document details a common and effective method starting from two key intermediates: this compound and (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine.[2][4] The core reaction is an N-alkylation to form the tertiary amine of the target molecule, followed by purification and conversion to its hydrobromide salt for pharmaceutical use.[3]

Synthetic Pathway

The synthesis involves a single-step N-alkylation reaction where the secondary amine of the pyrrolidine (B122466) ring attacks the electrophilic primary carbon of the bromoethyl group, displacing the bromide ion. A base is used to neutralize the hydrogen bromide formed during the reaction.

Synthesis_Pathway R1 This compound plus1 + R2 (S)-3-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine reaction_node P Darifenacin (Base) reaction_node->P K₂CO₃, Acetonitrile (B52724) Reflux

Caption: Synthetic route for Darifenacin via N-alkylation.

Experimental Protocols

Materials and Reagents
MaterialGradeSupplier
This compound≥98% PurityCommercial Source
(S)-3-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine≥98% PurityCommercial Source
Anhydrous Potassium Carbonate (K₂CO₃)Reagent GradeCommercial Source
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Commercial Source
Ethyl AcetateACS GradeCommercial Source
Deionized WaterType IIIn-house
Acetone (B3395972)ACS GradeCommercial Source
Hydrobromic Acid (HBr)48% Aqueous SolutionCommercial Source
Sodium Sulfate (B86663) (Na₂SO₄)AnhydrousCommercial Source
Protocol 1: Synthesis of Darifenacin Base

This protocol describes the N-alkylation reaction in an organic solvent.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.27 g, 10 mmol), (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (2.80 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).[4]

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.[4]

  • Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield crude Darifenacin base as a foam or solid.

Protocol 2: Purification of Darifenacin Base

Crude Darifenacin may contain unreacted starting materials and by-products, such as the dimer impurity resulting from over-alkylation.[3] While industrial processes often avoid it, column chromatography is a reliable method for laboratory-scale purification.

  • Column Preparation: Prepare a silica (B1680970) gel column using a suitable eluent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate/hexane.

  • Loading: Dissolve the crude Darifenacin base in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Elute the column, collecting fractions and monitoring by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield purified Darifenacin base.

An alternative purification involves crystallization to form a hydrate (B1144303) or a toluene (B28343) solvate, which can reduce impurities.[3][5]

Protocol 3: Formation of Darifenacin Hydrobromide
  • Dissolution: Dissolve the purified Darifenacin base (4.26 g, 10 mmol) in 25 mL of acetone in a clean flask.[3]

  • Precipitation: Cool the solution to 0-5°C using an ice bath. Slowly add 48% aqueous hydrobromic acid dropwise with stirring until the pH becomes acidic.[3]

  • Crystallization: A white precipitate of Darifenacin hydrobromide will form. Continue stirring the suspension at 0-5°C for 1 hour to ensure complete crystallization.[3]

  • Isolation and Drying: Filter the solid product using a Büchner funnel. Wash the cake with a small amount of chilled acetone (5-10 mL) and dry the product under vacuum at 50-55°C to a constant weight.[3]

Quantitative Data Summary

The following tables summarize the stoichiometry and expected yields for the synthesis.

Table 1: Reagent Stoichiometry for Darifenacin Base Synthesis

ReagentMol. Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
This compound227.102.2710.01.0
(S)-Pyrrolidine Intermediate280.372.8010.01.0
Potassium Carbonate (K₂CO₃)138.212.7620.02.0

Table 2: Product Yield and Purity

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
Crude Darifenacin Base4.263.8 - 4.190-96%85-95%
Purified Darifenacin Base4.263.0 - 3.670-85%>98%
Darifenacin Hydrobromide5.074.7 - 4.992-97%¹>99.5%
¹ Yield for the salt formation step is based on the amount of purified base used.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from reaction to final product.

Workflow cluster_synthesis Step 1: N-Alkylation cluster_purification Step 2: Purification cluster_salt Step 3: Salt Formation A Combine Reactants: - this compound - Pyrrolidine Intermediate - K₂CO₃ in Acetonitrile B Heat to Reflux (2-4 hours) A->B C Cool and Filter Remove K-Salts B->C D Solvent Evaporation C->D E Extractive Work-up (Ethyl Acetate/Water) D->E F Dry and Concentrate (Crude Darifenacin Base) E->F G Column Chromatography on Silica Gel F->G Proceed to Purification H Combine Pure Fractions and Evaporate Solvent G->H I Purified Darifenacin Base H->I J Dissolve Base in Acetone I->J Proceed to Salt Formation K Cool to 0-5°C and Add 48% HBr (aq) J->K L Filter and Wash with Chilled Acetone K->L M Dry Under Vacuum (Final Darifenacin HBr) L->M

Caption: Workflow for the synthesis and isolation of Darifenacin HBr.

References

The Versatility of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran in Organic Synthesis: A Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-(2-Bromoethyl)-2,3-dihydrobenzofuran is a key building block in organic synthesis, prized for its utility in the construction of complex molecular architectures, particularly in the realm of drug discovery and development. Its structure, featuring a reactive bromoethyl side chain attached to a dihydrobenzofuran core, makes it an excellent electrophile for reactions with a variety of nucleophiles. This allows for the introduction of the dihydrobenzofuran moiety into a wide range of molecules, a scaffold known to be present in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, aimed at researchers, scientists, and drug development professionals.

Application Note 1: Synthesis of Darifenacin, a Selective Muscarinic M3 Receptor Antagonist

This compound is a crucial intermediate in the synthesis of Darifenacin, a potent and selective muscarinic M3 receptor antagonist used for the treatment of overactive bladder.[1] The synthesis involves the N-alkylation of a substituted pyrrolidine (B122466) derivative with this compound.

The dihydrobenzofuran component of Darifenacin is essential for its high affinity and selectivity for the M3 receptor. The ethyl linker, introduced via the bromoethyl group of the building block, appropriately positions the core of the molecule within the receptor's binding pocket.

Signaling Pathway of Darifenacin

Darifenacin functions by competitively blocking the action of acetylcholine (B1216132) at muscarinic M3 receptors in the bladder's detrusor muscle. This antagonism prevents the downstream signaling cascade that leads to muscle contraction, thereby alleviating the symptoms of an overactive bladder.

Darifenacin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Detrusor Muscle Cell Acetylcholine Acetylcholine ACh Acetylcholine->ACh M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca2 Ca²⁺ SR->Ca2 Releases Contraction Muscle Contraction Ca2->Contraction Induces Darifenacin Darifenacin Darifenacin->M3_Receptor Blocks

Darifenacin's mechanism of action.
Experimental Protocol: Synthesis of (S)-2-{1-[2-(2,3-Dihydro-benzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide (Darifenacin)

This protocol describes the N-alkylation of (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide with 5-(2-bromo-ethyl)-2,3-dihydro-benzofuran.

Materials:

  • 5-(2-Bromo-ethyl)-2,3-dihydro-benzofuran (0.065 g, 0.29 mmol)

  • (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide (0.100 g, 0.35 mmol)

  • Anhydrous potassium carbonate (0.094 g, 0.67 mmol)

  • Acetonitrile (B52724) (5 mL)

  • Ethyl acetate (B1210297)

  • Water

Procedure:

  • A mixture of 5-(2-bromo-ethyl)-2,3-dihydro-benzofuran, (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide, and anhydrous potassium carbonate in acetonitrile is heated at reflux for approximately 2 hours.

  • The solvent is removed by distillation under reduced pressure.

  • The crude product is subjected to a standard extractive workup using ethyl acetate and water.

  • The organic layer is collected, dried over anhydrous sodium sulfate (B86663), and concentrated.

  • The final product is purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the title compound as a foam.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)Yield (%)
This compound227.100.0650.299
(S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide280.360.1000.35
Darifenacin426.550.0110.026

Characterization Data (Darifenacin):

  • ¹H NMR (400 MHz, CDCl₃) δ: 1.58-1.80 (m, 2H), 1.99-2.15 (m, 2H), 2.68-3.19 (m, 9H), 3.62 (br, 1H), 4.53 (t, J=8.5 Hz, 2H), 5.44 (br, 1H), 6.67 (d, J=8.0 Hz, 1H), 6.86 (d, J=7.7 Hz, 1H), 6.99 (s, 1H), 7.20-7.40 (m, 10H).

  • MS (m/z): 427 (M+1).

Application Note 2: Synthesis of Novel Benzofuran Derivatives with Potential Anti-inflammatory and Anticancer Activities

This compound serves as a versatile scaffold for the development of novel therapeutic agents. By reacting it with various N-aryl piperazines, a library of compounds with potential anti-inflammatory and anticancer activities can be synthesized. The dihydrobenzofuran moiety, coupled with the arylpiperazine pharmacophore, has been shown to be a promising combination for targeting various biological pathways involved in inflammation and cancer.

Experimental Workflow: Synthesis of N-Aryl Piperazine (B1678402) Benzofuran Derivatives

The general workflow for the synthesis of these derivatives involves a nucleophilic substitution reaction.

Synthesis_Workflow Start Start Reactants This compound + N-Arylpiperazine Start->Reactants Reaction N-Alkylation (Base, Solvent, Heat) Reactants->Reaction Workup Extractive Workup (Organic Solvent/Water) Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 5-(2-(4-Arylpiperazin-1-yl)ethyl) -2,3-dihydrobenzofuran Purification->Product End End Product->End

General workflow for synthesis.
Experimental Protocol: Synthesis of 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzofuran

This protocol provides a representative procedure for the synthesis of a specific N-aryl piperazine derivative.

Materials:

Procedure:

  • To a solution of this compound in acetonitrile, add 1-(2-methoxyphenyl)piperazine and potassium carbonate.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

Quantitative Data for Synthesized N-Aryl Piperazine Benzofuran Derivatives:

CompoundTarget Cancer Cell LineIC₅₀ (µM)
Derivative 16 A549 (Human Lung Cancer)0.12
SGC7901 (Gastric Cancer)2.75
Derivative with m-methoxyphenyl Panc-1 (Pancreatic Cancer)1.04
MCF-7 (Breast Cancer)2.98
A549 (Human Lung Cancer)1.71
Cisplatin (Reference) Panc-1 (Pancreatic Cancer)6.98
MCF-7 (Breast Cancer)5.45
A549 (Human Lung Cancer)6.72

This compound is a valuable and versatile building block in organic synthesis. Its ability to readily undergo nucleophilic substitution reactions allows for the facile incorporation of the biologically relevant 2,3-dihydrobenzofuran (B1216630) scaffold into a variety of molecules. The provided application notes and protocols for the synthesis of Darifenacin and novel N-aryl piperazine derivatives highlight its significance in the development of new therapeutic agents. The straightforward reaction conditions and the potential for generating diverse libraries of bioactive compounds underscore the importance of this compound for researchers in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Functionalization of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, a versatile building block in medicinal chemistry and materials science. The protocols detailed herein are designed to be a valuable resource for researchers engaged in the synthesis of novel compounds with potential therapeutic applications.

Introduction

This compound is a key intermediate renowned for its utility in the synthesis of a variety of complex molecules. Its structure, featuring a reactive bromoethyl side chain attached to a dihydrobenzofuran scaffold, makes it an ideal substrate for a range of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, leading to the creation of libraries of compounds for drug discovery and other applications. Notably, it is a crucial precursor in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 127264-14-6
Molecular Formula C₁₀H₁₁BrO
Molecular Weight 227.10 g/mol
Appearance Off-white to light yellow powder/crystal
Melting Point 65-67 °C[1]
Boiling Point 287.7 °C at 760 mmHg[1]
Solubility Chloroform, Methanol[1]

Functionalization Reactions: Protocols and Applications

The primary mode of functionalization for this compound is through nucleophilic substitution at the ethyl side chain, where the bromine atom serves as an excellent leaving group. Below are detailed protocols for several key transformations.

N-Alkylation of Amines: Synthesis of Darifenacin Intermediate

The reaction of this compound with amines is a cornerstone of its application, most notably in the synthesis of Darifenacin.[2][3] This reaction proceeds via a standard SN2 mechanism.

Reaction Scheme:

Darifenacin_MOA ACh Acetylcholine M3 M3 Muscarinic Receptor (Bladder Smooth Muscle) ACh->M3 Binds to Contraction Bladder Contraction M3->Contraction Activates OAB Overactive Bladder Symptoms Contraction->OAB Darifenacin Darifenacin Darifenacin->M3 Antagonizes Experimental_Workflow Start Start: this compound Reaction Functionalization Reaction (e.g., N-Alkylation, Azidation, Cyanation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography, HPLC) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Final Functionalized Product Characterization->FinalProduct

References

Application Notes and Protocols for N-alkylation using 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of primary and secondary amines using 5-(2-Bromoethyl)-2,3-dihydrobenzofuran. This versatile building block is a key intermediate in the synthesis of various biologically active compounds, including the muscarinic M3 receptor antagonist, Darifenacin. The described protocol offers a reliable and efficient method for the synthesis of a diverse range of N-substituted 2-(2,3-dihydrobenzofuran-5-yl)ethylamines. These compounds are of significant interest in medicinal chemistry due to their potential as ligands for various receptors, including serotonin (B10506) and dopamine (B1211576) receptors.

Introduction

The 2,3-dihydrobenzofuran (B1216630) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. N-alkylation of amines with functionalized 2,3-dihydrobenzofurans provides a straightforward route to novel chemical entities with potential therapeutic applications. This compound is a key electrophile in such reactions, enabling the introduction of the 2-(2,3-dihydrobenzofuran-5-yl)ethyl group onto a nitrogen atom. This structural motif is notably present in the selective muscarinic M3 receptor antagonist Darifenacin, used for the treatment of overactive bladder. Beyond its role in Darifenacin synthesis, derivatives of N-alkylated 2-(2,3-dihydrobenzofuran-5-yl)ethylamines have been investigated for their potential as serotonin (5-HT) and dopamine receptor ligands, highlighting the broad therapeutic potential of this compound class. This application note provides a general yet detailed protocol for the N-alkylation of various amines with this compound, a summary of reaction conditions, and relevant biological context.

Chemical Properties and Safety Information

  • IUPAC Name: 5-(2-bromoethyl)-2,3-dihydro-1-benzofuran

  • CAS Number: 127264-14-6

  • Molecular Formula: C₁₀H₁₁BrO

  • Molecular Weight: 227.10 g/mol

  • Appearance: Off-white to pale yellow crystalline powder.[1]

  • Storage: Store in a cool, dry, dark place in an inert atmosphere at room temperature.[2]

Safety Precautions: this compound is a hazardous substance.[1][3][4] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Work in a well-ventilated fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse immediately with plenty of water.[3] Refer to the Safety Data Sheet (SDS) for complete safety information.[3]

General N-alkylation Protocol

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with this compound. The reaction conditions may require optimization depending on the specific amine substrate.

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base (e.g., sodium carbonate, triethylamine)

  • Anhydrous acetonitrile (B52724) (CH₃CN) or other suitable solvent (e.g., DMF, DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve amine and base in anhydrous solvent prep2 Add this compound prep1->prep2 reaction Heat to reflux under inert atmosphere prep2->reaction monitor Monitor reaction by TLC/LC-MS reaction->monitor workup1 Cool to room temperature monitor->workup1 workup2 Filter and concentrate solvent workup1->workup2 workup3 Perform aqueous work-up workup2->workup3 purify Purify by column chromatography workup3->purify characterize Characterize product (NMR, MS) purify->characterize

Caption: General workflow for the N-alkylation reaction.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N-alkylated product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the N-alkylation of various amines with this compound based on literature precedents.

Amine SubstrateAmine TypeBaseSolventTemperature (°C)Time (h)Yield (%)
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamideSecondaryK₂CO₃AcetonitrileReflux (~82)2~90% (crude)
PiperidineSecondaryK₂CO₃DMF8012>80% (estimated)
BenzylaminePrimaryK₂CO₃AcetonitrileReflux (~82)16>70% (estimated)
AnilinePrimary (Aromatic)Na₂CO₃DMF10024Moderate (estimated)

Yields are estimated based on analogous reactions and may vary.

Biological Context and Signaling Pathway

The N-alkylated products of this compound are of significant interest in drug discovery. A prominent example is the synthesis of Darifenacin, a selective antagonist of the muscarinic M3 receptor.

Muscarinic M3 Receptor Signaling Pathway:

The M3 muscarinic acetylcholine (B1216132) receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand acetylcholine, activates the Gq alpha subunit. This initiates a signaling cascade leading to various physiological responses, including smooth muscle contraction.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to Darifenacin Darifenacin (Antagonist) Darifenacin->M3R Blocks

Caption: Simplified M3 muscarinic receptor signaling pathway.

By blocking the binding of acetylcholine to the M3 receptor, Darifenacin and similar antagonists prevent this signaling cascade, leading to the relaxation of smooth muscle, which is the therapeutic basis for its use in treating overactive bladder.

Furthermore, various benzofuran (B130515) derivatives have shown affinity for serotonin (5-HT) and dopamine receptors, suggesting that novel compounds synthesized using this protocol could be screened for activity in these and other CNS-related targets.

Conclusion

The N-alkylation of amines with this compound is a robust and versatile reaction for the synthesis of a wide range of compounds with significant potential in drug discovery and development. The provided protocol offers a solid foundation for researchers to explore the synthesis of novel N-substituted 2-(2,3-dihydrobenzofuran-5-yl)ethylamines. The established link to muscarinic receptor antagonism and the potential for interaction with other CNS targets make this a valuable synthetic strategy for medicinal chemists. Further optimization of reaction conditions for specific amine substrates may be necessary to achieve optimal yields and purity.

References

Application of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the reactive bromoethyl side chain coupled with the dihydrobenzofuran core, make it a valuable intermediate for the synthesis of a variety of biologically active molecules. The 2,3-dihydrobenzofuran (B1216630) moiety is considered a "privileged structure," as it is found in numerous natural products and synthetic compounds with a wide range of pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of drug candidates, with a primary focus on its well-established role as a key intermediate in the production of Darifenacin, a selective M3 muscarinic receptor antagonist.

I. Synthesis of this compound

The efficient synthesis of this compound is crucial for its application in drug discovery programs. A common and effective method involves a two-step process starting from 2,3-dihydrobenzofuranyl-5-acetic acid, with a notable overall yield of approximately 83%.[1]

Experimental Protocol: Synthesis of this compound [1]

Step 1: Reduction of 2,3-dihydrobenzofuranyl-5-acetic acid to 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran

  • To a solution of 2,3-dihydrobenzofuranyl-5-acetic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran), add ethyl chloroformate at 0°C.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • In a separate flask, prepare a solution of sodium borohydride (B1222165) in an appropriate solvent (e.g., ethanol (B145695) or water).

  • Slowly add the mixed anhydride (B1165640) solution from step 2 to the sodium borohydride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.

Step 2: Bromination of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran

  • Dissolve the 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran obtained from Step 1 in an anhydrous solvent such as dichloromethane.

  • Add triphenylphosphine (B44618) to the solution.

  • Cool the mixture to 0°C and add N-bromosuccinimide (NBS) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

An alternative bromination method involves the use of carbon tetrabromide and triphenylphosphine in dichloromethane, which has a reported yield of 84.0%.[2]

II. Application in the Synthesis of Darifenacin

The most prominent application of this compound is in the synthesis of Darifenacin, a potent and selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. The synthesis involves the N-alkylation of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide with this compound.

Experimental Protocol: Synthesis of Darifenacin

A common procedure for the synthesis of Darifenacin is outlined below, with reported yields varying based on reaction conditions and purification methods.

  • Combine 5-(2-bromo-ethyl)-2,3-dihydro-benzofuran, (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide, and anhydrous potassium carbonate in acetonitrile.

  • Heat the mixture at reflux for approximately 2 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Perform a standard extractive workup using ethyl acetate (B1210297) and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude Darifenacin by preparative HPLC or column chromatography to yield the final product.

Quantitative Data for Darifenacin Synthesis

Starting MaterialReagentBaseSolventReaction TimeYieldReference
This compound(S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamideK₂CO₃Acetonitrile2 hours9%ChemicalBook
This compound(S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamideK₂CO₃Toluene/Water3.5 hours85%New Drug Approvals
This compound(S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamideK₃PO₄Cyclohexane/Water3.5 hours86%New Drug Approvals

Darifenacin Synthesis Workflow

G Darifenacin Synthesis Workflow cluster_synthesis Synthesis Start_Materials Starting Materials: This compound (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide Reaction N-Alkylation (Base, Solvent, Heat) Start_Materials->Reaction Crude_Product Crude Darifenacin Reaction->Crude_Product Purification Purification (HPLC or Column Chromatography) Crude_Product->Purification Final_Product Pure Darifenacin Purification->Final_Product

Caption: A simplified workflow for the synthesis of Darifenacin.

III. Biological Context: M3 Muscarinic Receptor Signaling

Darifenacin exerts its therapeutic effect by selectively antagonizing the M3 muscarinic acetylcholine (B1216132) receptor. Understanding the signaling pathway of this receptor is crucial for comprehending the mechanism of action of drugs derived from this compound. M3 receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.

M3 Muscarinic Receptor Signaling Pathway

G M3 Muscarinic Receptor Signaling Pathway cluster_pathway Cellular Signaling Acetylcholine Acetylcholine (ACh) M3R M3 Muscarinic Receptor Acetylcholine->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response Darifenacin Darifenacin (Antagonist) Darifenacin->M3R Blocks

Caption: The signaling cascade initiated by M3 receptor activation.

IV. Broader Applications in Drug Discovery

The 2,3-dihydrobenzofuran scaffold is a versatile platform for the development of a wide array of therapeutic agents beyond M3 antagonists. Derivatives of this core structure have demonstrated a remarkable range of biological activities.

Table of Biological Activities of Benzofuran and Dihydrobenzofuran Derivatives

Biological ActivityExample Compound ClassQuantitative Data (IC₅₀)Reference
Anticancer Benzofuran-2-carboxylic acid N-(substituted)phenylamide derivativesGI₅₀ values of 2.20 - 5.86 µM against various cancer cell linesRSC Publishing
Anti-inflammatory Benzofurans with N-aryl piperazine (B1678402) derivativesInhibition of NO production (IC₅₀ = 5.28 µM)RSC Publishing
Antioxidant 1,3-Benzofuran derivativesEC₅₀ values of 8.27 - 10.59 mMRSC Publishing
Antibacterial 2-Salicyloylbenzofuran derivativesMICs > 2.59 mM against Gram-positive bacteriaMDPI

The reactive nature of the bromoethyl group in this compound allows for its use in the synthesis of diverse libraries of compounds for screening against various biological targets. The dihydrobenzofuran core can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.

V. Conclusion

This compound is a valuable and commercially available building block for drug discovery and development. Its primary and well-documented application lies in the efficient synthesis of the M3 selective antagonist, Darifenacin. The straightforward and high-yielding synthetic routes to this intermediate, coupled with the proven therapeutic relevance of the 2,3-dihydrobenzofuran scaffold, underscore its importance for medicinal chemists. The provided protocols and data serve as a practical guide for researchers utilizing this compound in their synthetic and drug discovery endeavors. Further exploration of derivatives from this versatile intermediate holds promise for the development of novel therapeutics targeting a range of diseases.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of novel heterocyclic compounds utilizing 5-(2-Bromoethyl)-2,3-dihydrobenzofuran as a key starting material. The bromoethyl group at the 5-position of the 2,3-dihydrobenzofuran (B1216630) scaffold serves as a versatile handle for the construction of various nitrogen- and sulfur-containing heterocycles through nucleophilic substitution and subsequent cyclization reactions. The protocols outlined below are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Synthesis of a Novel Pyrrolidine (B122466) Derivative

This section details the synthesis of (S)-2-{1-[2-(2,3-Dihydro-benzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide, a key intermediate in the synthesis of Darifenacin, a muscarinic M3 receptor antagonist.[1][2][3] The reaction proceeds via a direct N-alkylation of a substituted pyrrolidine with this compound.

Data Presentation
Reactant 1Reactant 2ReagentSolventTemperatureReaction TimeYield
This compound(S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamideAnhydrous K₂CO₃Acetonitrile (B52724)Reflux2 hours9%
Experimental Protocol

Materials:

  • This compound (0.29 mmol)

  • (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide (0.35 mmol)

  • Anhydrous potassium carbonate (0.67 mmol)

  • Acetonitrile (5 mL)

  • Ethyl acetate (B1210297)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Preparative HPLC system

Procedure:

  • To a 10 mL round-bottom flask, add 5-(2-bromo-ethyl)-2,3-dihydro-benzofuran (0.065 g, 0.29 mmol), (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide (0.100 g, 0.35 mmol), and anhydrous potassium carbonate (0.094 g, 0.67 mmol).[1]

  • Add acetonitrile (5 mL) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for approximately 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Remove the solvent by distillation under reduced pressure using a rotary evaporator.

  • Perform a standard extractive workup by partitioning the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the title compound as a foam (0.011 g, 9% yield).[1]

Visualization

Synthesis_of_Pyrrolidine_Derivative cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workup & Purification cluster_product Product reactant1 5-(2-Bromoethyl)-2,3- dihydrobenzofuran reaction N-Alkylation reactant1->reaction reactant2 (S)-2,2-Diphenyl-2- pyrrolidin-3-yl-acetamide reactant2->reaction reagent K₂CO₃ reagent->reaction solvent Acetonitrile solvent->reaction temp Reflux (2h) temp->reaction workup Extractive Workup purification Preparative HPLC workup->purification product (S)-2-{1-[2-(2,3-Dihydro-benzofuran-5-yl)-ethyl]- pyrrolidin-3-yl}-2,2-diphenyl-acetamide purification->product reaction->workup

Synthesis of a novel pyrrolidine derivative.

General Strategies for the Synthesis of Other Novel Heterocyclic Compounds

The electrophilic nature of the carbon bearing the bromine atom in this compound allows for its reaction with a wide range of nucleophiles. This section provides general synthetic strategies for the preparation of other N- and S-containing heterocycles. These are proposed methodologies and may require optimization for specific substrates.

Proposed Synthesis of Piperidine, Morpholine, and Piperazine Derivatives

A straightforward approach to these N-heterocycles involves the direct N-alkylation of the corresponding cyclic amine with this compound.

General Reaction Scheme:

Proposed General Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired cyclic amine (1.1-1.5 eq.) in a suitable polar aprotic solvent such as acetonitrile, DMF, or DMSO.

  • Add an inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.) to act as a proton scavenger.

  • Heat the reaction mixture at a temperature ranging from 60 °C to reflux for 2-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired N-substituted heterocyclic compound.

Proposed Synthesis of Tetrahydrothiophene (B86538) Derivatives

The synthesis of S-heterocycles can be achieved by reacting this compound with a sulfur nucleophile. For the synthesis of a tetrahydrothiophene ring fused to another ring system, a bifunctional starting material would be required, which is beyond a simple substitution. A more direct application is the synthesis of a thioether which could be a precursor for more complex sulfur heterocycles. A simple S-alkylation is proposed here.

General Reaction Scheme:

Proposed General Protocol:

  • To a solution of the desired thiol (1.1 eq.) in a polar aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH) (1.2 eq.) at 0 °C to generate the thiolate anion.

  • After stirring for 30 minutes, add a solution of this compound (1.0 eq.) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

Visualization

General_Synthetic_Pathways cluster_N_Heterocycles Synthesis of N-Heterocycles cluster_S_Heterocycles Synthesis of S-Containing Compounds start This compound amines Piperidine, Morpholine, or Piperazine start->amines N-Alkylation (Base, Heat) thiol Thiol (R-SH) start->thiol S-Alkylation (Base) piperidine Piperidine Derivative morpholine Morpholine Derivative piperazine Piperazine Derivative amines->piperidine amines->morpholine amines->piperazine thioether Thioether Derivative thiol->thioether

General synthetic pathways from the starting material.

References

Application Notes and Protocols: 5-(2-Bromoethyl)-2,3-dihydrobenzofuran in the Synthesis of M3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is a key intermediate in the synthesis of a class of potent and selective M3 muscarinic receptor antagonists.[1] The M3 receptor, a G-protein coupled receptor, plays a critical role in mediating smooth muscle contraction, particularly in the urinary bladder and airways.[2] Consequently, antagonists of the M3 receptor are a cornerstone in the treatment of conditions such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).[2] This document provides detailed application notes and experimental protocols for the synthesis of M3 receptor antagonists utilizing this compound, with a focus on Darifenacin, a clinically significant M3-selective antagonist.[2]

M3 Receptor Signaling Pathway

The M3 muscarinic receptor is coupled to the Gq family of G proteins. Upon activation by acetylcholine (B1216132), it initiates a signaling cascade that leads to an increase in intracellular calcium, ultimately resulting in smooth muscle contraction. M3 receptor antagonists competitively block the binding of acetylcholine to the receptor, thereby inhibiting this signaling pathway and promoting smooth muscle relaxation.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Stimulates PKC->Contraction Stimulates ACh Acetylcholine ACh->M3R Binds & Activates Antagonist M3 Antagonist (e.g., Darifenacin) Antagonist->M3R Blocks

Caption: M3 Receptor Signaling Pathway

Application in the Synthesis of Darifenacin

The primary application of this compound is in the N-alkylation of a suitable amine-containing scaffold. A prominent example is the synthesis of Darifenacin, where it reacts with (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide. This reaction forms the crucial carbon-nitrogen bond that links the dihydrobenzofuran moiety to the pyrrolidine (B122466) core of the final antagonist molecule.

Experimental Protocols

General N-Alkylation Protocol

This protocol describes a general method for the N-alkylation of an amine with this compound to synthesize M3 receptor antagonists of the Darifenacin class.

Materials and Reagents:

  • This compound

  • Amine substrate (e.g., (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide for Darifenacin synthesis)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (B52724) (CH₃CN)

  • Ethyl acetate (B1210297)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol (B129727), dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the amine substrate (1.0-1.2 equivalents), this compound (1.0 equivalent), and anhydrous potassium carbonate (2.0-3.0 equivalents) in anhydrous acetonitrile.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) or by preparative high-performance liquid chromatography (HPLC) to yield the pure M3 receptor antagonist.

  • Characterization: Characterize the final product using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its identity and purity.

Synthesis_Workflow Start Starting Materials: - this compound - Amine Substrate - K₂CO₃ - Acetonitrile Reaction N-Alkylation Reaction (Reflux, 2-12h) Start->Reaction Workup Workup: - Solvent Removal - Partitioning (EtOAc/Water) Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Drying Washing and Drying Extraction->Drying Purification Purification: - Column Chromatography or - Preparative HPLC Drying->Purification Characterization Characterization: - NMR - MS - IR Purification->Characterization Final_Product Pure M3 Receptor Antagonist Characterization->Final_Product

Caption: General Synthetic Workflow

Data Presentation

The following tables summarize key quantitative data for the synthesis of Darifenacin and the binding affinities of several M3 receptor antagonists.

Table 1: Synthesis of Darifenacin - Reaction Parameters and Yield

ParameterValueReference
Starting Materials 5-(2-bromo-ethyl)-2,3-dihydro-benzofuran, (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide[3]
Base Anhydrous potassium carbonate[3]
Solvent Acetonitrile[3]
Reaction Time ~2 hours[3]
Temperature Reflux[3]
Purification Method Preparative HPLC[3]
Yield 9%[3]

Table 2: Binding Affinities (pKi) of M3 Receptor Antagonists for Human Muscarinic Receptor Subtypes

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)M3 Selectivity (vs. M2)Reference
Darifenacin 8.27.49.17.38.0~50-fold[4]
Tolterodine 8.88.08.57.77.7~3-fold[4]
Oxybutynin 8.77.88.98.07.4~13-fold[4]
Solifenacin 8.17.68.97.28.0~20-fold[3]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Conclusion

This compound is a valuable and widely used building block for the synthesis of selective M3 receptor antagonists, most notably Darifenacin and its analogues. The N-alkylation reaction described provides a reliable method for the construction of these therapeutically important molecules. The high M3 selectivity of the resulting compounds underscores the importance of this synthetic strategy in developing targeted therapies for conditions like overactive bladder with an improved side-effect profile compared to non-selective antagonists. Researchers and drug development professionals can utilize the provided protocols and data as a foundation for the synthesis, optimization, and evaluation of novel M3 receptor antagonists.

References

Application Note: Regioselective Bromination of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed experimental protocol for the regioselective bromination of the aromatic ring of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran, a key intermediate in the synthesis of various biologically active molecules.

Introduction

Brominated 2,3-dihydrobenzofuran (B1216630) derivatives are important structural motifs found in numerous pharmacologically active compounds.[1][2] The introduction of a bromine atom onto the benzofuran (B130515) ring provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. The electron-donating nature of the cyclic ether oxygen in the 2,3-dihydrobenzofuran system activates the aromatic ring towards electrophilic substitution.[3] This protocol details a reliable method for the monobromination of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran using N-Bromosuccinimide (NBS), a safer and easier-to-handle alternative to liquid bromine.[4]

Reaction Scheme

The reaction proceeds via an electrophilic aromatic substitution mechanism, where N-Bromosuccinimide serves as the source of the electrophilic bromine. The ether oxygen directs the substitution primarily to the ortho and para positions of the aromatic ring.

Illustration of the general reaction scheme (Note: The exact position of bromination, likely C4 or C6, needs to be confirmed by characterization).

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Wt.PuritySupplier
5-(2-hydroxyethyl)-2,3-dihydrobenzofuran58958-57-9166.20 g/mol >97%Commercial
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol >98%Commercial
Dichloromethane (B109758) (DCM), anhydrous75-09-284.93 g/mol >99.8%Commercial
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)7772-98-7158.11 g/mol N/APrepared in-house
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01 g/mol N/APrepared in-house
Brine (Saturated aqueous NaCl)7647-14-558.44 g/mol N/APrepared in-house
Anhydrous magnesium sulfate (B86663) (MgSO₄)7487-88-9120.37 g/mol >99.5%Commercial
Silica (B1680970) gel for column chromatography7631-86-960.08 g/mol 60 Å, 230-400 meshCommercial
Ethyl acetate (B1210297) (EtOAc)141-78-688.11 g/mol HPLC GradeCommercial
Hexanes110-54-386.18 g/mol HPLC GradeCommercial
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Argon or Nitrogen gas inlet

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran (1.0 g, 6.02 mmol).

  • Dissolution: Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen). Stir the solution at room temperature until all the solid has dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.12 g, 6.32 mmol, 1.05 equivalents) in 15 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled reaction mixture over 20-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase). The starting material should be consumed within 2-4 hours.

  • Quenching: Once the reaction is complete, quench the excess NBS by adding 20 mL of saturated aqueous sodium thiosulfate solution. Stir vigorously for 10 minutes.

  • Work-up and Extraction:

    • Transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Eluent: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) is recommended.

    • Collect the fractions containing the desired product (identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the brominated 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.

  • Characterization:

    • Determine the yield and physical state of the final product.

    • Characterize the product using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the structure and determine the position of the bromine atom.

      • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.[5]

      • FT-IR Spectroscopy: To identify characteristic functional groups.[5]

Quantitative Data Summary

CompoundM.W. ( g/mol )Moles (mmol)EquivalentsAmount Used
5-(2-hydroxyethyl)-2,3-dihydrobenzofuran166.206.021.01.0 g
N-Bromosuccinimide (NBS)177.986.321.051.12 g
Dichloromethane (DCM)84.93-Solvent35 mL
Expected Product (Monobrominated) 245.09 - - ~1.2 - 1.4 g (80-95% Yield)

Experimental Workflow Diagram

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve Starting Material in anhydrous DCM cool Cool to 0 °C in Ice Bath start->cool add_nbs Dropwise Addition of NBS Solution cool->add_nbs react Stir at 0 °C to RT (Monitor by TLC) add_nbs->react quench Quench with Na₂S₂O₃ Solution react->quench extract Extract with DCM, Wash with NaHCO₃ & Brine quench->extract dry Dry (MgSO₄) & Concentrate (Rotary Evaporator) extract->dry chromatography Silica Gel Column Chromatography dry->chromatography analysis Combine Fractions & Characterize Product (NMR, MS, IR) chromatography->analysis

Caption: Workflow for the bromination of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS) is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation of vapors.

  • Handle all chemicals and solvents in accordance with their respective Material Safety Data Sheets (MSDS).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran. This key intermediate is crucial in the synthesis of various pharmaceuticals, including Darifenacin.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on improving yield and purity.

Problem 1: Low overall yield in the two-step synthesis from 2,3-dihydrobenzofuranyl-5-acetic acid.

The synthesis of this compound from 2,3-dihydrobenzofuranyl-5-acetic acid typically proceeds in two key steps: reduction to 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran, followed by bromination. An overall yield of around 83% has been reported for this process.[3] If your yields are significantly lower, consider the following points for each step.

Step 1: Reduction of 2,3-dihydrobenzofuranyl-5-acetic acid to 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran

Question: My reduction of the carboxylic acid to the alcohol is inefficient, resulting in a low yield of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran. What are the potential causes and solutions?

Answer:

Low yields in the reduction of 2,3-dihydrobenzofuranyl-5-acetic acid are often traced back to the choice of reducing agent, reaction conditions, or the initial activation of the carboxylic acid.

  • Inefficient Carboxylic Acid Activation: Direct reduction of a carboxylic acid with sodium borohydride (B1222165) (NaBH₄) is generally slow and inefficient.[4] The carboxylic acid must first be activated. A common method is the formation of a mixed anhydride (B1165640) using ethyl chloroformate in the presence of a base like triethylamine (B128534). Ensure that the ethyl chloroformate is added slowly at a low temperature (e.g., 0 °C) to prevent side reactions.

  • Sub-optimal Reducing Agent: While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of directly reducing carboxylic acids, sodium borohydride is often preferred for its milder nature and easier handling.[4] However, for NaBH₄ to be effective, the carboxylic acid must be activated as a mixed anhydride.

  • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as moisture can quench the reducing agent and the activated carboxylic acid. The temperature should be carefully controlled during both the activation and reduction steps.

  • Side Reactions: Ethyl chloroformate can react with other nucleophiles present in the reaction mixture.[5] Ensure the purity of your starting material and solvents to minimize unwanted side reactions.

Experimental Protocol: Reduction of 2,3-dihydrobenzofuranyl-5-acetic acid

  • Dissolve 2,3-dihydrobenzofuranyl-5-acetic acid in an anhydrous solvent such as THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) dropwise.

  • Slowly add ethyl chloroformate (1.1 equivalents) while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the mixed anhydride.

  • In a separate flask, prepare a solution of sodium borohydride (2-3 equivalents) in a suitable solvent (e.g., water or a mixture of THF and water).

  • Slowly add the sodium borohydride solution to the mixed anhydride solution, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of an acid (e.g., 1M HCl) until the pH is acidic.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.

Step 2: Bromination of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran

Question: I am experiencing low yields during the bromination of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran. What are the common pitfalls and how can I optimize this step?

Answer:

The bromination of primary alcohols is a common transformation, but achieving high yields requires careful selection of reagents and reaction conditions. The Appel reaction, using triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), is a frequently used method.[3]

  • Reagent Stoichiometry and Purity: Ensure that you are using a slight excess of the brominating reagent and triphenylphosphine. The purity of the reagents is critical; aged or impure reagents can lead to lower yields.

  • Reaction Temperature and Time: The Appel reaction is typically carried out at room temperature or slightly below.[6] Running the reaction at elevated temperatures can lead to side products. The reaction time should be optimized and monitored by TLC to ensure complete conversion without significant degradation of the product. A reported protocol suggests a reaction time of 63 hours at 20 °C in dichloromethane (B109758).[6]

  • Solvent Choice: Dichloromethane is a common solvent for the Appel reaction. Ensure it is anhydrous, as water can interfere with the reaction.

  • Formation of Side Products: The primary byproduct of this reaction is triphenylphosphine oxide (TPPO). While this does not directly lower the theoretical yield of the desired product, its presence can complicate purification and lead to product loss during workup.

Table 1: Comparison of Bromination Methods for Primary Alcohols

Brominating ReagentTypical Co-reagent/CatalystSolventTypical Yield Range (%)Key AdvantagesKey Disadvantages
CBr₄PPh₃CH₂Cl₂70-90Mild conditions, high yieldsFormation of stoichiometric triphenylphosphine oxide
NBSPPh₃CH₂Cl₂80-95Readily available solid reagentFormation of stoichiometric triphenylphosphine oxide
PBr₃Pyridine (optional)Et₂O, CH₂Cl₂60-85Inexpensive reagentCorrosive, can lead to rearrangements in some cases
HBr/H₂SO₄NoneH₂O50-70Inexpensive, simple procedureHarsh acidic conditions, potential for side reactions

Problem 2: Difficulty in purifying the final product, this compound, from triphenylphosphine oxide (TPPO).

Question: How can I effectively remove the triphenylphosphine oxide byproduct from my reaction mixture?

Answer:

Triphenylphosphine oxide (TPPO) is a common byproduct of the Appel and Wittig reactions and its removal can be challenging due to its polarity and solubility in many organic solvents.[7]

  • Chromatography: Column chromatography on silica (B1680970) gel is a standard method for separating this compound from TPPO. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically effective.

  • Crystallization/Precipitation: TPPO is poorly soluble in non-polar solvents like hexane and cold diethyl ether.[7] Triturating the crude product with these solvents can help to precipitate the TPPO, which can then be removed by filtration.

  • Precipitation with Metal Salts: TPPO forms complexes with certain metal salts, which are often insoluble in common organic solvents.

    • Magnesium Chloride (MgCl₂): The addition of MgCl₂ to a solution of the crude product in toluene (B28343) or dichloromethane can precipitate the TPPO-Mg complex.[7]

    • Zinc Chloride (ZnCl₂): In more polar solvents like ethanol, ethyl acetate, or THF, adding ZnCl₂ can precipitate the ZnCl₂(TPPO)₂ complex.[7]

Table 2: Solubility of Triphenylphosphine Oxide in Common Organic Solvents

SolventSolubilityReference
BenzeneSoluble[8][9]
TolueneSoluble[8][9]
Ethyl AcetateSoluble[8][9]
EthanolSoluble[9][10]
DichloromethaneSoluble[9]
Diethyl EtherPoorly soluble (especially when cold)[7]
Hexane/PentanePoorly soluble[7]
WaterAlmost insoluble[9]

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of this compound?

A1: this compound is typically an off-white powder with a melting point in the range of 65-67 °C.[6]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Ethyl chloroformate is corrosive and toxic upon inhalation.[11] Brominating agents like CBr₄ and NBS are toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can I use a different reducing agent for the first step?

A3: While NaBH₄ is commonly used after activating the carboxylic acid, a more potent reducing agent like lithium aluminum hydride (LiAlH₄) could be used to directly reduce the carboxylic acid. However, LiAlH₄ is more hazardous and requires stricter anhydrous conditions.

Q4: My NMR spectrum of the final product shows impurities. What could they be?

A4: Common impurities could include:

  • Unreacted 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.

  • Triphenylphosphine oxide (if an Appel-type reaction was used).

  • Solvent residues.

  • Side products from the bromination step, such as elimination products (alkenes) if the reaction was overheated.

Q5: What is the role of triphenylphosphine in the bromination reaction?

A5: In the Appel reaction, triphenylphosphine reacts with the bromine source (e.g., CBr₄ or NBS) to form a phosphonium (B103445) salt. This intermediate then activates the hydroxyl group of the alcohol, converting it into a good leaving group, which is subsequently displaced by the bromide ion in an SN2 reaction.

Visualizing the Workflow and Reaction

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield A Low Overall Yield B Step 1: Reduction Issue A->B C Step 2: Bromination Issue A->C D Inefficient Carboxylic Acid Activation B->D E Sub-optimal Reducing Agent B->E F Improper Reaction Conditions B->F G Low Reagent Purity/Stoichiometry C->G H Incorrect Temperature/Time C->H I Purification Difficulty C->I

Caption: Troubleshooting logic for low yield in the synthesis.

Synthesis_Pathway Synthesis of this compound cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination (Appel Reaction) A 2,3-dihydrobenzofuranyl-5-acetic acid B Mixed Anhydride Intermediate A->B 1. EtOCOCl, Et3N C 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran B->C 2. NaBH4 D 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran E Oxyphosphonium Intermediate D->E PPh3, CBr4 F This compound E->F SN2 displacement

Caption: Key steps in the synthesis pathway.

References

Technical Support Center: Synthesis of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely employed and effective method involves a two-step synthesis starting from 2,3-dihydrobenzofuranyl-5-acetic acid. The first step is the reduction of the carboxylic acid to the corresponding alcohol, 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran. This is typically achieved by forming a mixed anhydride (B1165640) with ethyl chloroformate, followed by reduction with sodium borohydride (B1222165). The subsequent step is the bromination of the alcohol to the desired product using reagents such as N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃)[1].

Q2: What are the key reagents and typical yields for this synthesis?

A2: The key reagents and an approximate overall yield are summarized in the table below. Please note that actual yields may vary depending on reaction scale, purity of reagents, and optimization of conditions.

StepStarting MaterialKey ReagentsProductTypical Overall Yield
1. Reduction2,3-Dihydrobenzofuranyl-5-acetic acidEthyl chloroformate, Triethylamine (B128534), Sodium borohydride5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran~83% (for both steps)[1]
2. Bromination5-(2-Hydroxyethyl)-2,3-dihydrobenzofuranN-Bromosuccinimide (NBS), Triphenylphosphine (PPh₃)This compound

Q3: What are the primary challenges or side reactions I should be aware of during this synthesis?

A3: The main challenges and potential side reactions are associated with both the reduction and bromination steps. During the reduction of the carboxylic acid, incomplete reaction or the formation of ester byproducts can occur. In the bromination step, the primary issues are the potential for electrophilic aromatic bromination on the dihydrobenzofuran ring and the difficult removal of the triphenylphosphine oxide byproduct.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis.

Problem 1: Low yield or incomplete conversion during the reduction of 2,3-dihydrobenzofuranyl-5-acetic acid.
  • Possible Cause 1: Inactive Sodium Borohydride. Sodium borohydride can degrade upon exposure to moisture.

    • Solution: Use freshly opened or properly stored sodium borohydride. Ensure all glassware is thoroughly dried before use.

  • Possible Cause 2: Inefficient formation of the mixed anhydride. The reaction of the carboxylic acid with ethyl chloroformate is crucial for activating the acid for reduction.

    • Solution: Ensure the reaction is carried out at a low temperature (typically 0 °C) to prevent decomposition of the mixed anhydride. Use a suitable non-protic solvent and a stoichiometric amount of a tertiary amine base like triethylamine to neutralize the HCl generated.

  • Possible Cause 3: Premature decomposition of the mixed anhydride. Mixed anhydrides can be unstable at higher temperatures.

    • Solution: Maintain the reaction temperature at or below 0 °C during the formation of the mixed anhydride and before the addition of sodium borohydride.

Problem 2: Formation of an unexpected ethyl ester byproduct during the reduction step.
  • Possible Cause: Reaction of the mixed anhydride with ethanol. If the sodium borohydride is dissolved or suspended in ethanol, the ethoxide can compete with the hydride in attacking the mixed anhydride.

    • Solution: While some protocols may use methanol, it is advisable to add the sodium borohydride as a solid or as a suspension in an aprotic solvent to the mixed anhydride solution. A highly efficient method involves the activation of the carboxylic acid with a mixed anhydride followed by reaction with sodium borohydride in the presence of methanol[2].

Problem 3: Low yield or formation of multiple products during the bromination of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.
  • Possible Cause 1: Aromatic bromination as a side reaction. The 2,3-dihydrobenzofuran (B1216630) ring is activated towards electrophilic substitution due to the ether oxygen. N-Bromosuccinimide can act as an electrophile, leading to bromination on the aromatic ring.

    • Solution: This reaction is often carried out under conditions that favor the SN2 reaction at the primary alcohol (Appel reaction conditions). Using a non-polar solvent and maintaining a neutral pH can help minimize electrophilic aromatic substitution. The use of NBS in combination with triphenylphosphine is generally selective for the conversion of the alcohol to the bromide[3].

  • Possible Cause 2: Elimination reaction. Although less likely with a primary alcohol, elimination to form the corresponding styrene (B11656) derivative can occur under certain conditions.

    • Solution: Employ mild reaction conditions and avoid excessive heating. The standard Appel reaction conditions (NBS, PPh₃ in a non-polar solvent at or below room temperature) are generally suitable to avoid this side reaction.

Problem 4: Difficulty in removing triphenylphosphine oxide (TPPO) from the final product.
  • Possible Cause: Triphenylphosphine oxide is a common byproduct of the Appel reaction and is known for being difficult to separate from reaction products due to its polarity and crystallinity.

    • Solution 1: Precipitation. TPPO is poorly soluble in non-polar solvents like hexanes or a mixture of ether and pentane (B18724). After the reaction, concentrating the mixture and triturating with such a solvent system can cause the TPPO to precipitate, allowing for its removal by filtration[4][5].

    • Solution 2: Chromatography. If precipitation is not effective, flash column chromatography on silica (B1680970) gel can be used. A gradient elution, starting with a non-polar eluent and gradually increasing the polarity, can effectively separate the desired product from the more polar TPPO[4].

    • Solution 3: Metal Salt Complexation. TPPO can form insoluble complexes with certain metal salts like zinc chloride. Adding a solution of ZnCl₂ in a polar solvent can precipitate the TPPO-ZnCl₂ complex, which can then be filtered off[6].

Experimental Protocols

Synthesis of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran
  • In a round-bottom flask, dissolve 2,3-dihydrobenzofuranyl-5-acetic acid in a suitable anhydrous aprotic solvent (e.g., THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains at 0 °C. Stir the mixture for 30-60 minutes at this temperature to form the mixed anhydride.

  • In a separate flask, prepare a suspension of sodium borohydride (2-3 equivalents) in a suitable solvent (e.g., THF or a mixture with methanol) and cool it to 0 °C.

  • Slowly add the mixed anhydride solution to the sodium borohydride suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or dilute acid at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran, which can be purified by column chromatography if necessary.

Synthesis of this compound
  • Dissolve 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran and triphenylphosphine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.2 equivalents) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • To the residue, add a non-polar solvent such as hexanes or a mixture of diethyl ether and pentane to precipitate the triphenylphosphine oxide.

  • Filter the mixture and wash the solid with the non-polar solvent.

  • Concentrate the filtrate to obtain the crude this compound.

  • If necessary, purify the product further by flash column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_reduction Step 1: Reduction cluster_bromination Step 2: Bromination start_acid 2,3-Dihydrobenzofuranyl-5-acetic Acid intermediate_alcohol 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran start_acid->intermediate_alcohol 1. Ethyl Chloroformate, Et3N 2. NaBH4 final_product This compound intermediate_alcohol->final_product NBS, PPh3

Caption: Overall synthetic pathway for this compound.

Side_Reactions cluster_bromination_troubles Potential Side Reactions in Bromination alcohol 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran desired_product Desired Product This compound alcohol->desired_product NBS, PPh3 (SN2) aromatic_bromination Aromatic Bromination (e.g., at C4 or C7) alcohol->aromatic_bromination NBS (electrophilic) elimination Elimination Product 5-Vinyl-2,3-dihydrobenzofuran alcohol->elimination Base/Heat

Caption: Potential side reactions during the bromination step.

References

Technical Support Center: Purification of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-bromoethyl)-2,3-dihydrobenzofuran. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via an Appel reaction?

A1: The most common impurities are typically the unreacted starting material, 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran, and the byproduct from the brominating reagent, triphenylphosphine (B44618) oxide (TPPO). The Appel reaction uses triphenylphosphine (PPh3) and a bromine source like carbon tetrabromide (CBr4) or N-bromosuccinimide (NBS) to convert an alcohol to an alkyl bromide. In this process, PPh3 is oxidized to TPPO.

Q2: What is the recommended purification method for removing the starting alcohol and triphenylphosphine oxide?

A2: Column chromatography is a highly effective method for separating this compound from both the more polar starting alcohol and the often-problematic triphenylphosphine oxide. Recrystallization can also be employed, particularly if the crude product is of reasonable purity. Additionally, precipitation of triphenylphosphine oxide using metal salts can be an effective pre-purification or alternative purification step.

Q3: My crude product is an oil, but the pure compound is a solid. What should I do?

A3: Oiling out during purification is a common issue. This can be caused by the presence of impurities that depress the melting point or by the use of an inappropriate solvent system for recrystallization. It is recommended to first attempt purification by column chromatography to remove the bulk of the impurities. Once a purer, solid material is obtained, recrystallization can be attempted for further purification.

Q4: I am seeing a faint purple or brown color in my crude product after the bromination reaction. Is this normal?

A4: The appearance of a purple or brown color can sometimes occur during bromination reactions, potentially due to the formation of bromine or other colored side products. This coloration is usually removed during the workup and purification steps. A wash with a mild reducing agent like sodium thiosulfate (B1220275) during the aqueous workup can help to remove residual bromine.

Troubleshooting Guides

Column Chromatography

Problem: The separation between my product and the starting alcohol on the column is poor.

  • Possible Cause: The solvent system (eluent) is too polar, causing both compounds to elute too quickly and close together.

  • Solution: Decrease the polarity of the eluent. For example, if you are using a 20:80 ethyl acetate (B1210297)/hexane mixture, try switching to a 10:90 or 5:95 mixture. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the product on a TLC plate is around 0.25-0.35 for good separation on a column.

Problem: Triphenylphosphine oxide (TPPO) is co-eluting with my product.

  • Possible Cause: TPPO can be challenging to separate from moderately polar products by chromatography alone, especially if present in large quantities.

  • Solution 1 (Chromatographic): Try a different solvent system. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane (B109758)/hexane system can alter the elution profile and improve separation.

  • Solution 2 (Pre-Chromatography Precipitation): Before running the column, dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treat it with a metal salt such as zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[1][2] These salts form a complex with TPPO, causing it to precipitate. The precipitate can then be filtered off, and the filtrate, now depleted of TPPO, can be concentrated and purified by column chromatography.

Problem: My compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound down the silica (B1680970) gel.

  • Solution: Gradually increase the polarity of the eluent. For instance, if you started with 100% hexane, you can slowly increase the proportion of ethyl acetate (e.g., to 2%, 5%, 10%, and so on) until the compound begins to elute. This is known as a gradient elution.

Recrystallization

Problem: My compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solvent is too good a solvent for the compound, even at low temperatures.

  • Solution 1: Use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Gently heat the solution until it becomes clear again, and then allow it to cool slowly. Common solvent systems for recrystallization include ethanol (B145695)/water, hexane/ethyl acetate, and hexane/acetone.[3]

  • Possible Cause 2: The presence of significant impurities is preventing crystallization.

  • Solution 2: First, purify the compound by column chromatography to obtain a solid material, and then attempt recrystallization for final polishing.

Problem: No crystals form upon cooling.

  • Possible Cause 1: The solution is not supersaturated.

  • Solution 1: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. This can create nucleation sites. Alternatively, add a seed crystal of the pure compound if available. If these methods fail, you may have used too much solvent. You can try to evaporate some of the solvent and then cool the solution again.

  • Possible Cause 2: The cooling process is too rapid.

  • Solution 2: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Slower cooling often leads to the formation of larger, purer crystals.

Quantitative Data Summary

ParameterValueReference
Purity (Commercial)>98.0% (GC)[4]
Melting Point65-67 °C
Boiling Point287.7 °C (Predicted)
AppearanceWhite to light yellow/orange powder/crystal[4]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for this compound is a mixture of ethyl acetate and hexanes. Aim for an Rf value of approximately 0.3 for the product spot. The starting alcohol will have a lower Rf, and TPPO will have a similar or slightly higher Rf depending on the exact solvent system.

  • Column Packing: Prepare a flash chromatography column with silica gel, wet-packing with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Run the column with the chosen eluent, collecting fractions. Monitor the elution of the compounds by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. For this compound, a mixture of a good solvent like ethanol or ethyl acetate and a poor solvent like water or hexanes is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Induce Crystallization: If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes persistently cloudy. Add a few more drops of the "good" solvent until the solution is clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent (or the "poor" solvent if using a mixed system) to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.

Visualizations

G cluster_start Start: Crude Product Analysis cluster_impurities Impurity Identification cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting cluster_end Finish start Analyze crude product by TLC/NMR impurities Major Impurities Identified? - Starting Alcohol - Triphenylphosphine Oxide (TPPO) start->impurities choose_method Choose Purification Method impurities->choose_method Yes check_purity Check Purity (TLC/NMR) impurities->check_purity No column Column Chromatography choose_method->column recrystallize Recrystallization choose_method->recrystallize precipitate TPPO Precipitation (e.g., with ZnCl2) choose_method->precipitate column->check_purity recrystallize->check_purity precipitate->column Followed by Chromatography pure Product Pure? check_purity->pure pure->choose_method No, re-purify end Isolated Pure Product pure->end Yes

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-(2-Bromoethyl)-2,3-dihydrobenzofuran in palladium-catalyzed cross-coupling reactions. The information is tailored for researchers, scientists, and drug development professionals to help optimize Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the likely causes?

A1: Low conversion in Suzuki-Miyaura couplings can stem from several factors. Firstly, ensure your reagents and solvents are anhydrous, as water can inhibit the reaction, though some protocols use aqueous mixtures.[1] Secondly, the choice of base is critical for activating the boronic acid; consider switching to a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) if you are using a weaker one like sodium carbonate (Na₂CO₃).[1] Catalyst deactivation is another common issue. The formation of palladium black is a visual indicator of this. Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation. Finally, the boronic acid itself may be of poor quality or have undergone decomposition (protodeboronation); it is advisable to use fresh or properly stored boronic acid.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Rigorous degassing of your solvent and ensuring a properly inert atmosphere can significantly reduce this side reaction. Additionally, using a less reactive palladium precursor or a more sterically hindered phosphine (B1218219) ligand can sometimes disfavor the homocoupling pathway. The choice of base and solvent system can also play a role; screening different conditions may be necessary.

Q3: Which palladium catalyst and ligand combination is a good starting point for coupling with this compound?

A3: For aryl bromides, a common and effective starting point is a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a phosphine ligand.[2][3] For electron-rich or sterically hindered aryl bromides, more electron-rich and bulky ligands such as SPhos, XPhos, or RuPhos can be highly effective.[1] A catalyst loading of 1-5 mol% is a typical starting point.

Heck-Mizoroki Coupling

Q1: My Heck reaction is not proceeding to completion, and I'm recovering starting material. What should I troubleshoot?

A1: Incomplete Heck reactions are frequently due to issues with the base, catalyst, or reaction temperature. The base is crucial for regenerating the active Pd(0) catalyst.[4] Organic bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are commonly used, often in excess.[5][6] Ensure your base is pure and added in a sufficient amount. Catalyst choice is also important; Pd(OAc)₂ is a common and effective precatalyst.[4][7] If the reaction is sluggish, increasing the temperature may be necessary, as many Heck reactions require elevated temperatures (e.g., 80-140 °C) to proceed efficiently.[5][7]

Q2: I'm observing poor regioselectivity in my Heck coupling, with a mixture of α- and β-substitution products. How can I improve this?

A2: Regioselectivity in Heck reactions is influenced by both electronic and steric factors of the alkene coupling partner. For styrenes, coupling typically occurs at the β-position. With other alkenes, the regioselectivity can be less predictable. The choice of ligand can influence the regioselectivity; experimenting with different phosphine ligands or N-heterocyclic carbenes (NHCs) may be beneficial. Additives, such as silver salts, can also sometimes alter the reaction pathway and improve selectivity.

Q3: Can the bromoethyl side chain on my substrate cause any side reactions?

A3: Yes, the 2-bromoethyl group is a potential site for side reactions, particularly β-hydride elimination if an organopalladium intermediate were to form at the ethyl chain. However, under typical Heck conditions, the oxidative addition to the aryl bromide is much more favorable. Another possibility is an intramolecular Heck reaction, though this is less likely with simple alkenes as coupling partners. If you suspect side reactions involving the ethyl group, consider using milder reaction conditions or protecting the functionality if possible.

Sonogashira Coupling

Q1: My Sonogashira reaction is failing, and I see a lot of black precipitate. What is happening?

A1: The formation of a black precipitate is likely palladium black, indicating your Pd(0) catalyst has decomposed. This is often caused by the presence of oxygen. It is critical to perform Sonogashira couplings under a strictly inert atmosphere. Ensure all solvents and reagents are thoroughly degassed.

Q2: I am getting a high yield of the Glaser-Hay homocoupling product (alkyne dimer). How can I prevent this?

A2: Glaser-Hay homocoupling is a common side reaction in Sonogashira couplings and is promoted by oxygen and the copper(I) cocatalyst.[8] To minimize this, maintain a strict inert atmosphere. You can also try reducing the amount of the copper(I) salt (e.g., CuI) to the minimum effective concentration. In some cases, a "copper-free" Sonogashira protocol may be necessary, which often employs a different base or additives to facilitate the reaction.

Q3: What are the best practices for setting up a successful Sonogashira reaction with this compound?

A3: For a successful Sonogashira coupling, use a reliable palladium source like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ and a copper(I) cocatalyst such as CuI.[9][10] An amine base, which often doubles as the solvent (e.g., triethylamine or diisopropylamine), is required to neutralize the HX byproduct.[9][10] Ensure all glassware is oven- or flame-dried and that the reaction is assembled under an inert atmosphere. The terminal alkyne should be of high purity. The reaction is often run at room temperature but may require gentle heating for less reactive aryl bromides.[9]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference Substrate
1Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DME/H₂O804912-(4-bromophenyl)benzofuran
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95Generic Aryl Bromide
3Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)Dioxane10018>90Generic Aryl Bromide
4Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O902470-855-bromobenzofuran derivative

Note: Yields are highly substrate-dependent and these conditions serve as a starting point for optimization.

Table 2: Reaction Conditions for Heck Coupling of 5-Bromobenzofuran Derivatives with Alkenes

EntryPalladium Catalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference Substrate
1Pd(OAc)₂ (1)PPh₃ (2)Et₃N (3)DMF1301.5962-acetyl-5-bromobenzofuran
2Pd(II)-complex (0.25)-Et₃N (3)DMF1304992-acetyl-5-bromobenzofuran
3Pd(OAc)₂ (2)-K₂CO₃ (2)NMP1402480-90Generic Aryl Bromide
4PdCl₂(PPh₃)₂ (1)-NaOAc (2)DMA1201685-95Generic Aryl Bromide

Note: The presence of an additive like tetrabutylammonium (B224687) bromide (TBAB) can sometimes improve yields.[5]

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides

EntryPalladium Catalyst (mol%)Copper Cocatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
1PdCl₂(PPh₃)₂ (2-5)CuI (1-5)Et₃NTHF/Et₃NRT - 602-2480-95Generic Aryl Bromide
2Pd(PPh₃)₄ (2-5)CuI (1-5)i-Pr₂NHDMFRT - 804-2475-90Generic Aryl Bromide
3Pd(OAc)₂ (2) / XPhos (4)- (Copper-free)Cs₂CO₃Dioxane10012-2470-85Generic Aryl Bromide
4Pd/C (5)CuI (2)Et₃NToluene1001260-80Generic Aryl Bromide

Note: Copper-free conditions are useful for avoiding Glaser-Hay homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and any additional ligand.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck-Mizoroki Coupling
  • To a Schlenk tube, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand if required (e.g., PPh₃, 4 mol%).

  • Add an additive if used (e.g., TBAB, 1.0 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent (e.g., DMF or NMP), the alkene (1.5 equiv), and the base (e.g., Et₃N, 2.5 equiv) via syringe.

  • Seal the tube and heat to 100-140 °C with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the mixture, filter off any solids, and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (1.5 mol%).

  • Add this compound (1.0 equiv) followed by the anhydrous, degassed solvent (e.g., THF).

  • Add the amine base (e.g., triethylamine, 3.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r2_complex R¹-Pd(II)L₂-R² transmetalation->pd2_r2_complex reductive_elimination Reductive Elimination pd2_r2_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reactants R¹-X (Aryl Bromide) reactants->oxidative_addition boronic_acid R²-B(OR)₂ boronate [R²-B(OR)₂(OH)]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->transmetalation Heck_Mizoroki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex migratory_insertion Migratory Insertion pd2_complex->migratory_insertion alkyl_pd_complex R²(H)C-C(H)(R¹)-Pd(II)L₂-X migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_pd_complex [HPd(II)L₂(X)] • Alkene beta_hydride_elimination->product_pd_complex product R¹-C(H)=C(H)R² beta_hydride_elimination->product base_regeneration Base Regeneration product_pd_complex->base_regeneration base_regeneration->pd0 base_hx Base-H⁺X⁻ base_regeneration->base_hx reactants R¹-X (Aryl Bromide) reactants->oxidative_addition alkene H₂C=CHR² alkene->migratory_insertion base Base (e.g., Et₃N) base->base_regeneration Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex pd2_alkynyl R¹-Pd(II)L₂-C≡CR² pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 product R¹-C≡CR² pd2_alkynyl->product Reductive Elimination aryl_halide R¹-X aryl_halide->pd0 Oxidative Addition alkyne H-C≡CR² cu_acetylide Cu-C≡CR² alkyne->cu_acetylide cu_acetylide->pd2_complex base Base base->cu_acetylide cu_x Cu(I)X Troubleshooting_Workflow start Low/No Product Yield check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere check_reagents Are all reagents pure and anhydrous? check_atmosphere->check_reagents Yes degas Degas solvents and use Schlenk line/glovebox check_atmosphere->degas No check_catalyst Is the catalyst/ligand appropriate for the substrate? check_reagents->check_catalyst Yes purify Purify/dry reagents and solvents. Use fresh boronic acid. check_reagents->purify No check_base Is the base strong enough and in sufficient excess? check_catalyst->check_base Yes screen_catalyst Screen alternative Pd sources and bulky/electron-rich ligands. check_catalyst->screen_catalyst No check_temp Is the reaction temperature optimal? check_base->check_temp Yes screen_base Try stronger bases (e.g., K₃PO₄, Cs₂CO₃). check_base->screen_base No optimize_temp Increase temperature incrementally. check_temp->optimize_temp No end Reaction Optimized check_temp->end Yes degas->check_atmosphere purify->check_reagents screen_catalyst->check_catalyst screen_base->check_base optimize_temp->check_temp

References

Technical Support Center: 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under controlled conditions. The general recommendations from various suppliers are summarized below.[1][2][3] It is crucial to protect the compound from light and moisture.

Q2: What is the typical appearance of this compound?

The compound is generally described as a white to off-white or slightly pale reddish-yellow crystalline powder.[3][4][5] A significant change in color may indicate degradation.

Q3: What are the known incompatibilities for this compound?

Q4: What are the primary hazards associated with handling this compound?

The compound is classified as a warning-level hazard. It may cause skin irritation, serious eye irritation, and respiratory irritation.[7] Ingestion may also be harmful. Always handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid (e.g., yellowing or browning) - Exposure to light or air (oxidation)- Presence of impurities- Store the compound in a dark, airtight container under an inert atmosphere (e.g., argon or nitrogen).- Re-purify the material if necessary, for example, by recrystallization.
Inconsistent analytical results (e.g., unexpected peaks in NMR or LC-MS) - Degradation of the compound- Contamination- Verify the storage conditions and handling procedures.- Perform a purity check using a reliable analytical method (see Experimental Protocols).- If degradation is suspected, obtain a fresh batch of the compound.
Poor solubility in recommended solvents (e.g., Chloroform, Methanol) - Incorrect solvent or solvent grade- Presence of insoluble impurities- Ensure the use of high-purity, anhydrous solvents.- Gently warm the mixture or use sonication to aid dissolution.- If solubility issues persist, filter the solution to remove any insoluble material.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommendation Source
Temperature Room temperature or 2-8°C Refrigerator[1][2][3]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)[1][3]
Light Keep in a dark place[1][3]
Container Tightly closed container[6][7]

Experimental Protocols

Protocol 1: Assessment of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Volumetric flasks

  • HPLC vials

  • Analytical balance

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Standard Preparation: Accurately weigh approximately 1 mg of the this compound standard and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same solvent mixture.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 280 nm

    • Column Temperature: 30°C

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to that of the standard. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Mandatory Visualization

TroubleshootingWorkflow start Start: Experiment Failure or Inconsistent Results check_purity Assess Purity of this compound (e.g., by HPLC, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure check_storage Review Storage and Handling Procedures is_pure->check_storage Yes re_purify Action: Re-purify the Compound (e.g., recrystallization, chromatography) is_pure->re_purify No improper_storage Improper Storage or Handling Identified? check_storage->improper_storage remediate_storage Action: Remediate Storage/Handling (e.g., use inert gas, protect from light) improper_storage->remediate_storage Yes re_run_experiment Re-run Experiment improper_storage->re_run_experiment No remediate_storage->re_run_experiment new_batch Action: Obtain a New Batch of the Compound re_purify->new_batch new_batch->re_run_experiment

References

Overcoming solubility issues with 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

A1: this compound is typically an off-white to light yellow or orange crystalline powder.[1][2] Key properties are summarized in the table below.

PropertyValueSource(s)
Appearance Off-white to light yellow/orange powder/crystal[1][2]
Molecular Formula C₁₀H₁₁BrO[2][3]
Molecular Weight 227.10 g/mol [2][3]
Melting Point 65-69 °C[1][3]
Boiling Point 287.7 °C at 760 mmHg[3]
Known Solvents Chloroform (B151607), Methanol[3]

Q2: In which common laboratory solvents is this compound known to be soluble?

Q3: What are the primary applications of this compound in research and development?

A3: This compound is a versatile intermediate in organic synthesis, particularly in medicinal chemistry.[1] It is a key building block for the synthesis of various pharmaceutical agents, including the drug darifenacin, which is used to treat overactive bladder.[4][5] Its structural features also make it valuable in the development of other bioactive molecules and advanced materials.[1]

Troubleshooting Guides

Issue 1: Difficulty in Dissolving this compound

If you are encountering issues with dissolving this compound, follow the systematic approach outlined below.

G start Start: Solubility Issue with this compound solvent Step 1: Solvent Selection - Start with known solvents (Chloroform, Methanol). - For other systems, test small quantities in  solvents like DMSO, DMF, Acetone, Ethyl Acetate. start->solvent heating Step 2: Gentle Heating - Warm the solvent/compound mixture gently  (e.g., 40-50°C water bath). - Monitor for dissolution. - Caution: Avoid overheating to prevent degradation. solvent->heating If not fully soluble success Success: Compound Dissolved solvent->success If soluble sonication Step 3: Sonication - Place the sample in an ultrasonic bath. - Sonication can break up solid aggregates  and enhance dissolution. heating->sonication If not fully soluble heating->success If soluble cosolvent Step 4: Use of a Co-solvent - If partially soluble, add a small amount of a  co-solvent in which the compound is highly soluble  (e.g., a few drops of DMSO or DMF). sonication->cosolvent If not fully soluble sonication->success If soluble reassess Step 5: Re-evaluation - If solubility is still an issue, reconsider the  solvent system based on the polarity of your  reaction or analytical method. cosolvent->reassess If not fully soluble cosolvent->success If soluble fail Further Action Required: - Consider derivatization or formulation strategies. reassess->fail

Troubleshooting workflow for solubility issues.
Issue 2: Precipitation of the Compound During an Experiment

Precipitation of this compound during a reaction or upon mixing with an aqueous solution can be problematic.

Possible Causes and Solutions:

  • Change in Solvent Composition: The addition of a less effective solvent (an anti-solvent) to your solution can cause the compound to precipitate.

    • Solution: If possible, modify the experimental procedure to minimize changes in the solvent environment. If an anti-solvent must be added, do so slowly and with vigorous stirring to manage the precipitation.

  • Temperature Changes: A decrease in temperature can lower the solubility of the compound.

    • Solution: Maintain a constant temperature throughout your experiment. If cooling is necessary, do so gradually to allow for controlled crystallization rather than rapid precipitation.

  • Reaction Consumption: As the starting material is consumed in a reaction, its concentration may drop below its solubility limit in the reaction mixture.

    • Solution: This is a normal part of the reaction progress. If the precipitate interferes with the reaction, consider using a solvent system with higher solubilizing power from the outset.

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing

This protocol provides a systematic way to test the solubility of this compound in various solvents.

G cluster_prep Preparation cluster_dissolution Dissolution Steps cluster_quantification Quantification weigh 1. Weigh a small, precise amount of the compound (e.g., 5 mg). add_solvent 2. Add a measured volume of the test solvent (e.g., 100 µL) to a vial. weigh->add_solvent vortex 3. Vortex the vial at room temperature for 1-2 minutes. add_solvent->vortex observe1 4. Visually inspect for undissolved solid. vortex->observe1 heat 5. If not fully dissolved, warm the vial to 40-50°C for 5 minutes. observe1->heat Solid remains add_more 7. If dissolved, add more compound in known increments until saturation. observe1->add_more Fully dissolved observe2 6. Re-inspect for any remaining solid. heat->observe2 observe2->add_more Fully dissolved calculate 8. Calculate the approximate solubility (e.g., in mg/mL). add_more->calculate

References

Technical Support Center: Byproduct Analysis in 5-(2-Bromoethyl)-2,3-dihydrobenzofuran Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Bromoethyl)-2,3-dihydrobenzofuran. The information provided addresses common issues related to byproduct formation during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of Darifenacin (B195073) that are related to its intermediates?

During the large-scale synthesis of Darifenacin, several process-related impurities have been identified. While some of these impurities form in the final steps of the synthesis, their precursors can sometimes be traced back to the quality of intermediates like this compound. Impurities observed in Darifenacin synthesis include darifenacin acid, darifenacin desnitrile, darifenacin vinyl phenol, and darifenacin ether.[1][2] Additionally, dimer impurities have also been characterized.[1] It is crucial to monitor the purity of this compound to minimize the formation of these downstream impurities.

Q2: What are the potential byproducts when synthesizing this compound from 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran?

The synthesis of this compound typically involves the bromination of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.[3] During this step, several byproducts can form:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of residual 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.

  • Elimination Product (5-Vinyl-2,3-dihydrobenzofuran): Under certain conditions, particularly with heat or the presence of a base, an elimination reaction (dehydration of the alcohol followed by loss of HBr) can occur, leading to the formation of 5-vinyl-2,3-dihydrobenzofuran (B106634).

  • Dimer Ether: Intermolecular etherification between two molecules of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran or reaction of the starting material with the product can lead to the formation of a dimer ether.

  • Overbrominated Products: Although less common for this specific reaction, harsh brominating conditions could potentially lead to bromination on the aromatic ring.

Q3: How can I detect and quantify byproducts in my reaction mixture?

High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the detection and quantification of byproducts in the synthesis of pharmaceutical intermediates.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile impurities. For structural elucidation of unknown byproducts, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1][2]

Troubleshooting Guides

Issue 1: Presence of unreacted 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran in the final product.

  • Possible Cause: Insufficient amount of brominating agent, low reaction temperature, or short reaction time.

  • Troubleshooting Steps:

    • Increase Stoichiometry of Brominating Agent: Gradually increase the molar equivalents of the brominating agent (e.g., PBr₃, HBr, or an Appel reaction system like CBr₄/PPh₃) and monitor the reaction progress by TLC or HPLC.

    • Optimize Reaction Temperature: If the reaction is being run at a low temperature, consider a modest increase. However, be cautious as higher temperatures can promote the formation of elimination and dimer byproducts.

    • Extend Reaction Time: Monitor the reaction over a longer period to ensure it goes to completion.

Issue 2: Formation of a significant amount of the 5-vinyl-2,3-dihydrobenzofuran byproduct.

  • Possible Cause: High reaction temperature or presence of basic impurities.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Perform the reaction at a lower temperature to disfavor the elimination pathway.

    • Use a Milder Brominating Agent: Consider using a milder brominating agent that does not require high temperatures.

    • Ensure Neutral pH: Make sure the reaction conditions are not basic. If a base is used to scavenge acid, choose a non-nucleophilic, sterically hindered base.

Issue 3: Identification of a higher molecular weight impurity, possibly a dimer.

  • Possible Cause: High concentration of starting material or elevated reaction temperature, leading to intermolecular side reactions.

  • Troubleshooting Steps:

    • Use Higher Dilution: Running the reaction at a lower concentration can reduce the probability of intermolecular reactions.

    • Control Temperature: Maintain a consistent and lower reaction temperature throughout the addition of reagents and the reaction time.

    • Purification: These higher molecular weight byproducts can often be effectively removed by column chromatography.

Data Presentation

Byproduct/ImpurityPotential OriginRecommended Analytical TechniqueMitigation Strategy
5-(2-hydroxyethyl)-2,3-dihydrobenzofuranIncomplete reactionHPLC, GC-MSIncrease reagent stoichiometry, optimize reaction time/temperature
5-Vinyl-2,3-dihydrobenzofuranElimination side reactionGC-MS, NMRLower reaction temperature, use milder reagents
Dimer EtherIntermolecular reactionLC-MS, NMRLower reaction concentration, control temperature
Darifenacin-related impurities (downstream)Propagation of intermediates' impuritiesHPLC, LC-MS/MSEnsure high purity of this compound

Experimental Protocols

Synthesis of this compound

This protocol is a representative method. Optimization may be required based on laboratory conditions and desired purity.

  • Dissolution of Starting Material: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., phosphorus tribromide (PBr₃), 0.4 equivalents) dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition. Critical Step: Slow addition and temperature control are crucial to minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cold saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., dichloromethane).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the pure this compound.

Mandatory Visualization

Synthesis_Pathway SM 5-(2-hydroxyethyl)-2,3- dihydrobenzofuran P 5-(2-Bromoethyl)-2,3- dihydrobenzofuran SM->P Bromination Reagent Brominating Agent (e.g., PBr3) Reagent->P

Caption: Synthesis of this compound.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions Start 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran Product This compound Start->Product + Brominating Agent Byproduct1 5-Vinyl-2,3-dihydrobenzofuran Start->Byproduct1 Elimination (High Temp/Base) Byproduct2 Dimer Ether Start->Byproduct2 Intermolecular Reaction (High Concentration)

Caption: Potential byproduct formation pathways.

References

Technical Support Center: Scaling Up the Synthesis of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, a key intermediate in the preparation of various pharmaceutical compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue 1: Low or No Conversion During the Reduction of 2,3-Dihydrobenzofuran-5-ylacetic Acid

Question: My reaction to reduce 2,3-dihydrobenzofuran-5-ylacetic acid to 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran is showing low conversion of the starting material. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in this reduction step is a common issue and can often be attributed to the choice of reducing agent and the reaction conditions.

Potential Causes and Solutions:

  • Inappropriate Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is generally not effective for the direct reduction of carboxylic acids. A more potent reducing agent is typically required.

  • Insufficient Reagent: Ensure that a sufficient molar excess of the reducing agent is used.

  • Reaction Temperature: The reaction may require elevated temperatures to proceed to completion.

  • Moisture: The presence of water can quench the reducing agent, leading to incomplete reaction.

Recommendations:

  • Choice of Reducing Agent: Consider using stronger reducing agents such as Lithium aluminum hydride (LiAlH₄) or a Borane-THF complex. For a potentially safer and more scalable alternative, a combination of sodium borohydride with an activating agent like iodine or sulfuric acid can be effective.

  • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Issue 2: Formation of Impurities During Bromination of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran

Question: I am observing significant impurity formation during the bromination of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran. How can I minimize these side reactions?

Answer:

Impurity formation during the bromination step, often an Appel-type reaction, can arise from the reaction conditions and the stability of the reagents.

Potential Causes and Solutions:

  • Side Reactions with Triphenylphosphine (B44618): Triphenylphosphine can be oxidized to triphenylphosphine oxide, and other side reactions can occur if the reaction is not properly controlled.

  • Over-bromination or Elimination Reactions: Harsh reaction conditions or prolonged reaction times can lead to undesired side products.

  • Reagent Quality: The purity of N-Bromosuccinimide (NBS) and triphenylphosphine is crucial for a clean reaction.

Recommendations:

  • Control of Reaction Temperature: Maintain the recommended reaction temperature to minimize side reactions.

  • High-Quality Reagents: Use high-purity reagents to avoid introducing contaminants that could catalyze side reactions.

  • Reaction Monitoring: Closely monitor the reaction by TLC to stop it as soon as the starting material is consumed, preventing the formation of degradation products.

Issue 3: Difficulty in Purifying the Final Product, this compound

Question: I am struggling to remove byproducts, particularly triphenylphosphine oxide, from my final product. What are the best purification strategies?

Answer:

The removal of triphenylphosphine oxide is a well-known challenge in reactions utilizing triphenylphosphine.

Potential Causes and Solutions:

  • Co-elution during Chromatography: Triphenylphosphine oxide can have similar polarity to the desired product, making separation by column chromatography difficult.

  • High Solubility of Byproducts: Some byproducts may be highly soluble in the extraction solvent.

Recommendations:

  • Precipitation and Filtration: Triphenylphosphine oxide is often less soluble in non-polar solvents. After the reaction, concentrating the mixture and triturating with a non-polar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) can precipitate the byproduct, which can then be removed by filtration.

  • Optimized Chromatography: If column chromatography is necessary, careful selection of the eluent system can improve separation. A gradient elution may be more effective than an isocratic one.

  • Aqueous Washes: Performing multiple washes with a suitable aqueous solution during the work-up can help remove some water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: A widely used and scalable two-step synthesis starts from 2,3-dihydrobenzofuran-5-ylacetic acid. The first step is the reduction of the carboxylic acid to the corresponding primary alcohol, 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran. The second step is the bromination of this alcohol to yield the final product.[1]

Q2: What are the key safety precautions to consider when scaling up this synthesis?

A2: When working with strong reducing agents like LiAlH₄ or Borane-THF, it is crucial to handle them under an inert atmosphere and in anhydrous solvents to prevent violent reactions with moisture. Brominating agents can be corrosive and toxic, so appropriate personal protective equipment (PPE) should be worn. The reactions should be conducted in a well-ventilated fume hood.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both the reduction and bromination steps. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can determine when the reaction is complete.

Q4: What are the typical yields for this synthesis?

A4: The overall yield for the two-step synthesis is generally good, with reports of around 83%.[1] However, the actual yield will depend on the specific conditions, scale, and purification efficiency.

Data Presentation

Table 1: Comparison of Reducing Agents for the Conversion of 2,3-Dihydrobenzofuran-5-ylacetic Acid to 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran

Reducing Agent SystemTypical SolventTemperature (°C)Plausible Yield RangeNotes
LiAlH₄THF, Diethyl ether0 to RT85-95%Requires strict anhydrous conditions; highly reactive.
BH₃·THFTHF0 to RT80-90%More selective than LiAlH₄; also requires anhydrous conditions.
NaBH₄ / I₂THF0 to RT75-85%Milder and safer alternative to LiAlH₄ and BH₃·THF.
NaBH₄ / H₂SO₄DiglymeRT to 6070-80%Another activated NaBH₄ system suitable for scaling.

Table 2: Comparison of Brominating Agents for the Conversion of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran to this compound

Brominating Agent SystemTypical SolventTemperature (°C)Plausible Yield RangeNotes
PPh₃ / CBr₄ (Appel Reaction)Dichloromethane (B109758)0 to RT80-90%Mild conditions; byproduct (triphenylphosphine oxide) can be difficult to remove.
PPh₃ / NBSDichloromethane0 to RT80-90%Similar to CBr₄ system; NBS is easier to handle than liquid bromine.
PBr₃Diethyl ether075-85%Can lead to the formation of acidic byproducts.

Experimental Protocols

Protocol 1: Synthesis of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran
  • To a solution of 2,3-dihydrobenzofuran-5-ylacetic acid in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, slowly add a solution of Borane-THF complex at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of methanol (B129727) at 0 °C.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding a saturated solution of sodium bicarbonate and extracting the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound
  • To a solution of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran and triphenylphosphine in anhydrous dichloromethane at 0 °C, add N-Bromosuccinimide (NBS) portion-wise.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Add a non-polar solvent (e.g., hexane) to the residue to precipitate triphenylphosphine oxide.

  • Filter the mixture and wash the solid with more non-polar solvent.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway start 2,3-Dihydrobenzofuran- 5-ylacetic Acid intermediate 5-(2-Hydroxyethyl)-2,3- dihydrobenzofuran start->intermediate Reduction (e.g., BH3-THF) product 5-(2-Bromoethyl)-2,3- dihydrobenzofuran intermediate->product Bromination (e.g., PPh3, NBS)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_reduction Step 1: Reduction cluster_bromination Step 2: Bromination A Charge Reactor with Starting Material and Solvent B Add Reducing Agent A->B C Reaction Monitoring (TLC) B->C D Quench Reaction C->D E Aqueous Work-up D->E F Purification E->F G Charge Reactor with Alcohol and Reagents F->G Proceed to next step H Reaction Monitoring (TLC) G->H I Work-up and Byproduct Precipitation H->I J Purification I->J

Caption: General experimental workflow for the two-step synthesis.

Troubleshooting_Guide cluster_reduction_issues Reduction Step Issues cluster_bromination_issues Bromination Step Issues start Low Yield or Impure Product? low_conversion Low Conversion? start->low_conversion Yes impurities High Impurity Level? start->impurities Yes purification Purification Difficulty? start->purification Yes check_reagent Check Reducing Agent (Use LiAlH4 or BH3) low_conversion->check_reagent Yes anhydrous Ensure Anhydrous Conditions low_conversion->anhydrous Yes control_temp Control Temperature impurities->control_temp Yes precipitate Precipitate Byproduct with Non-polar Solvent purification->precipitate Yes

Caption: Troubleshooting decision tree for the synthesis scale-up.

References

Troubleshooting guide for 5-(2-Bromoethyl)-2,3-dihydrobenzofuran handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran (CAS No. 127264-14-6).

Frequently Asked Questions (FAQs)

Q1: What are the primary uses of this compound?

A1: this compound is a versatile intermediate in organic synthesis. It is notably used in the synthesis of various pharmaceutical agents, including Darifenacin, a medication for treating overactive bladder.[1][2] Its reactive bromine substituent makes it a valuable building block for creating more complex molecules in drug discovery and material science.[3]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a dark place under an inert atmosphere at room temperature.[4][5][6] The container should be kept tightly closed in a dry and well-ventilated area.[7]

Q3: What are the main safety hazards associated with this compound?

A3: this compound is classified as an irritant.[4] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9] It is harmful if swallowed or inhaled.[10] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[8][10]

Q4: In which solvents is this compound soluble?

A4: This compound is soluble in chloroform (B151607) and methanol.[4][6]

Troubleshooting Guide

Issue 1: The compound appears discolored or has an unusual appearance.
  • Question: My this compound is not an off-white powder as expected. It has a yellowish or brownish tint. Is it still usable?

  • Answer: The appearance of this compound is generally described as an off-white to light yellow or light orange powder or crystal.[11][12] A slight discoloration may not necessarily indicate significant degradation, but it could be a sign of impurities. It is recommended to check the purity of the material using an appropriate analytical method, such as Gas Chromatography (GC), before use.[4][12] If the purity is below the required specification for your experiment (typically >98%), purification may be necessary.[4][11]

Issue 2: Poor solubility in a reaction solvent.
  • Question: I am having trouble dissolving this compound in my reaction solvent. What can I do?

  • Answer: this compound is known to be soluble in chloroform and methanol.[4][6] If you are using a different solvent, you may be encountering solubility issues. Consider switching to a recommended solvent if your reaction conditions permit. If you must use a different solvent, gentle heating and sonication may aid in dissolution. However, be cautious with heating as it can potentially lead to degradation or side reactions. Always perform a small-scale solubility test before proceeding with your main reaction.

Issue 3: The reaction is not proceeding to completion or is sluggish.
  • Question: My reaction using this compound as a starting material is very slow or is not going to completion. What are the possible causes?

  • Answer: Several factors could contribute to a sluggish reaction:

    • Purity of the starting material: Impurities in the this compound can inhibit the reaction. Verify the purity of your compound.

    • Reactivity: The carbon-bromine bond in this compound is the reactive site for nucleophilic substitution. Ensure your nucleophile is sufficiently reactive and that the reaction conditions (temperature, catalyst, etc.) are appropriate for activating this bond.

    • Moisture: Although not explicitly stated in the search results, reactions involving organobromides can be sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere if necessary.

    • Base: For reactions involving the displacement of the bromide, the choice and stoichiometry of the base can be critical. Ensure you are using a suitable base to neutralize any generated HBr without causing unwanted side reactions.

Issue 4: Formation of unexpected byproducts.
  • Question: I am observing unexpected spots on my TLC plate or peaks in my GC-MS analysis. What are the likely impurities or side products?

  • Answer: Potential impurities could originate from the synthesis of this compound itself. A common synthesis route involves the bromination of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.[1][4] Therefore, unreacted starting material could be a possible impurity. In reactions where this compound is a precursor to a more complex molecule like Darifenacin, potential byproducts can include dimers or isomers formed during subsequent reaction steps.[13] It is also possible to have elimination products (alkenes) if the reaction is run under strongly basic conditions at elevated temperatures.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 127264-14-6[4][14]
Molecular Formula C₁₀H₁₁BrO[4][14]
Molecular Weight 227.101 g/mol [4][14]
Appearance Off-white to light yellow/orange powder/crystal[4][11][12]
Melting Point 65-67 °C[4][6]
Boiling Point 287.7 °C at 760 mmHg[4]
Flash Point 113.8 °C[4]
Density 1.459 g/cm³[4]
Solubility Chloroform, Methanol[4][6]

Experimental Protocols

Synthesis of this compound from 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran

This protocol is based on a literature procedure for the bromination of the corresponding alcohol.[1][4]

  • Materials:

  • Procedure:

    • Dissolve 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran and triphenylphosphine in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add a solution of carbon tetrabromide (or N-bromosuccinimide) in dichloromethane to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended). A reported reaction time is 63 hours at 20 °C.[4]

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Visualizations

Troubleshooting_Workflow start Problem Encountered discoloration Compound Discolored? start->discoloration solubility Poor Solubility? start->solubility reaction_issue Reaction Sluggish/Incomplete? start->reaction_issue byproducts Unexpected Byproducts? start->byproducts check_purity Check Purity (e.g., GC) discoloration->check_purity Yes proceed_with_caution Proceed with Caution discoloration->proceed_with_caution No change_solvent Use Recommended Solvent (Chloroform, Methanol) solubility->change_solvent Yes gentle_heat Gentle Heating/Sonication solubility->gentle_heat If solvent cannot be changed reaction_issue->check_purity check_reagents Verify Purity of All Reagents reaction_issue->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Catalyst, Base) reaction_issue->optimize_conditions use_dry_conditions Ensure Anhydrous Conditions reaction_issue->use_dry_conditions analyze_byproducts Analyze Byproducts (GC-MS, NMR) byproducts->analyze_byproducts Yes purify Purify if Necessary check_purity->purify consider_impurities Consider Starting Material or Side Reaction Products analyze_byproducts->consider_impurities

Caption: Troubleshooting workflow for handling this compound.

Safety_Precautions compound This compound hazards Hazards compound->hazards ppe Required PPE compound->ppe handling Handling Procedures compound->handling skin_irritation Skin Irritation hazards->skin_irritation eye_irritation Serious Eye Irritation hazards->eye_irritation respiratory_irritation Respiratory Irritation hazards->respiratory_irritation harmful_swallowed Harmful if Swallowed hazards->harmful_swallowed gloves Gloves ppe->gloves goggles Eye Protection ppe->goggles lab_coat Lab Coat ppe->lab_coat well_ventilated Use in a Well-Ventilated Area handling->well_ventilated avoid_contact Avoid Skin/Eye Contact handling->avoid_contact wash_hands Wash Hands After Handling handling->wash_hands

Caption: Key safety considerations for this compound.

References

Technical Support Center: Synthesis of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, a key intermediate in the development of various pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals to help elucidate the reaction mechanism and navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most frequently reported method is a two-step synthesis starting from 2,3-dihydrobenzofuranyl-5-acetic acid. This acid is first reduced to 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran, which is then subjected to bromination to yield the final product.[1] A popular method for the bromination step is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) in combination with a bromine source such as N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄).[1][2][3]

Q2: What is the reaction mechanism for the bromination of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran using the Appel reaction?

A2: The Appel reaction proceeds via a nucleophilic substitution (SN2) mechanism.[3][4] Initially, triphenylphosphine reacts with the bromine source (e.g., NBS or CBr₄) to form a phosphonium (B103445) salt. The alcohol of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran then attacks the activated phosphorus atom, forming an alkoxyphosphonium intermediate. Subsequently, the bromide ion acts as a nucleophile, attacking the carbon atom attached to the oxygen and displacing triphenylphosphine oxide (TPPO), resulting in the formation of this compound with an inversion of stereochemistry.[3][5]

Q3: What are the key physical and chemical properties of this compound?

A3: Key properties are summarized in the table below.

PropertyValue
Appearance Off-white to white crystalline powder[2][6]
Molecular Formula C₁₀H₁₁BrO[2][6]
Molecular Weight 227.10 g/mol [6]
Melting Point 65-67 °C[2]
Boiling Point 287.7 °C at 760 mmHg[2]
Solubility Soluble in Chloroform, Methanol[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature[2]

Q4: What are the main safety considerations when handling the reagents for this synthesis?

A4: The reagents used in this synthesis require careful handling. N-bromosuccinimide (NBS) and carbon tetrabromide are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Triphenylphosphine is an irritant. For detailed safety information, always refer to the Safety Data Sheets (SDS) for each chemical.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Degradation of reagents: Moisture can deactivate the phosphonium salt intermediate.Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Sub-optimal reagent stoichiometry: Incorrect ratio of alcohol to PPh₃ and bromine source.Use a slight excess of triphenylphosphine and the bromine source (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the alcohol.
Presence of a significant amount of a white, crystalline byproduct Formation of triphenylphosphine oxide (TPPO): This is a common byproduct of the Appel reaction and can be difficult to separate from the desired product due to its polarity.Filtration: If TPPO precipitates out of the reaction mixture, it can be removed by filtration.[7] Crystallization: Recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) can effectively remove TPPO. Chromatography: Flash column chromatography on silica (B1680970) gel is a reliable method for separating the product from TPPO. A non-polar eluent system is typically effective.
Formation of multiple spots on TLC, indicating side products Elimination reaction: The alkoxyphosphonium intermediate can undergo elimination to form an alkene, especially at elevated temperatures.Maintain a low reaction temperature (e.g., 0 °C to room temperature) to favor the SN2 substitution over elimination.
Reaction with the dihydrobenzofuran ring: Although less common for this specific substrate, electrophilic bromination of the aromatic ring could occur if harsh conditions are used.Use mild brominating agents like NBS and avoid strong Lewis acids or high temperatures.
Difficulty in isolating the pure product Co-elution with starting material or byproducts during chromatography: The polarity of the product may be similar to that of impurities.Optimize the solvent system for column chromatography by testing various mixtures of polar and non-polar solvents on TLC. A gradient elution may be necessary.
Product is an oil instead of a solid: This could be due to residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. If it remains an oil, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If purification by crystallization is difficult, column chromatography is the recommended alternative.

Experimental Protocols

Synthesis of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran

A detailed protocol for the reduction of 2,3-dihydrobenzofuranyl-5-acetic acid to 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran is a prerequisite for the subsequent bromination. A typical procedure involves the use of a reducing agent like sodium borohydride (B1222165) in a suitable solvent.[1]

Bromination of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran via Appel Reaction

This protocol is a representative procedure based on general Appel reaction conditions.

Materials:

  • 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran

  • Triphenylphosphine (PPh₃)

  • N-Bromosuccinimide (NBS) or Carbon tetrabromide (CBr₄)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.2 equivalents) or carbon tetrabromide (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Quantitative Data Summary

Starting MaterialBrominating AgentSolventReaction TimeTemperatureYieldReference
2,3-Dihydrobenzofuranyl-5-acetic acidN-Bromosuccinimide / Triphenylphosphine---~83% (overall)[1]
5-(2-hydroxyethyl)-2,3-dihydrobenzofuranCarbon tetrabromide / TriphenylphosphineDichloromethane63 h20 °C84%[2]

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran Alkoxyphosphonium Alkoxyphosphonium Salt Alcohol->Alkoxyphosphonium Nucleophilic Attack Reagents PPh₃ + NBS/CBr₄ Phosphonium [Ph₃P-Br]⁺ Br⁻ Reagents->Phosphonium Activation Phosphonium->Alkoxyphosphonium Product This compound Alkoxyphosphonium->Product SN2 Attack by Br⁻ Byproduct Triphenylphosphine Oxide (TPPO) Alkoxyphosphonium->Byproduct

Caption: Appel reaction mechanism for the synthesis of this compound.

Experimental_Workflow Start Dissolve Alcohol and PPh₃ in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_Reagent Add Brominating Agent (NBS or CBr₄) Cool->Add_Reagent React Stir at Room Temperature (Monitor by TLC) Add_Reagent->React Workup Aqueous Workup (NaHCO₃, H₂O, Brine) React->Workup Dry Dry and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify Final_Product This compound Purify->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to 5-(2-Bromoethyl)-2,3-dihydrobenzofuran and Other Alkylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research and drug development, alkylating agents remain a cornerstone of chemotherapy, valued for their ability to induce cancer cell death by damaging DNA. This guide provides a comparative overview of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, a versatile intermediate in medicinal chemistry, alongside established alkylating agents. Due to a lack of publicly available, direct comparative studies on the alkylating performance of this compound, this guide will focus on its chemical properties, its potential as an alkylating agent based on its structure, and a detailed framework for its evaluation against well-characterized alternatives like Melphalan (B128) and Cyclophosphamide.

Introduction to this compound and Selected Alkylating Agents

This compound is a heterocyclic compound featuring a dihydrobenzofuran moiety and a reactive bromoethyl side chain.[1][2][3][4][5][6] Its structure suggests potential as a monofunctional alkylating agent, where the bromoethyl group can form a covalent bond with nucleophilic sites in biological macromolecules, such as DNA.[7] The benzofuran (B130515) core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[8][9][10]

Melphalan , a nitrogen mustard derivative, is a bifunctional alkylating agent widely used in the treatment of multiple myeloma and ovarian cancer.[11][12] Its two chloroethyl groups can form covalent bonds with DNA, leading to the formation of interstrand cross-links that are highly cytotoxic.[13]

Cyclophosphamide is a prodrug that requires metabolic activation in the liver to form its active alkylating metabolites, phosphoramide (B1221513) mustard and acrolein.[13][14] It is a bifunctional alkylating agent with a broad spectrum of activity against various cancers.

Comparative Evaluation Framework

To objectively assess the performance of this compound as an alkylating agent, a series of standardized in vitro assays are necessary. Below are the proposed experimental protocols and the expected data presentation format.

Table 1: Physicochemical Properties
PropertyThis compoundMelphalanCyclophosphamide
Molecular Formula C₁₀H₁₁BrO[3]C₁₃H₁₈Cl₂N₂O₂C₇H₁₅Cl₂N₂O₂P
Molecular Weight 227.10 g/mol [3]305.20 g/mol 261.09 g/mol
Appearance Off-white to light yellow powder/crystal[3]Off-white to buff powderWhite crystalline powder
Solubility Soluble in Chloroform, MethanolSlightly soluble in water and methanolSoluble in water
Alkylating Functionality Monofunctional (predicted)BifunctionalBifunctional (after activation)

Experimental Protocols for Performance Comparison

Assessment of Alkylating Activity: The 4-(p-Nitrobenzyl)pyridine (NBP) Assay

The NBP assay is a colorimetric method used to determine the in vitro alkylating activity of a compound.[15][16][17] NBP serves as a nucleophile that, upon alkylation, forms a colored product whose absorbance can be quantified.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound, Melphalan, and Cyclophosphamide (with a metabolic activation system like S9 fraction) in a suitable solvent (e.g., DMSO).

    • Prepare a 5% (w/v) solution of 4-(p-nitrobenzyl)pyridine (NBP) in acetone.

    • Prepare a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).

  • Reaction:

    • In a test tube, mix the alkylating agent solution with the NBP solution and the buffer.

    • Incubate the mixture at 37°C for a defined period (e.g., 2 hours).

  • Color Development:

    • Stop the reaction by adding a basic solution (e.g., ethyl acetate (B1210297) and triethylamine).

    • Measure the absorbance of the colored product using a spectrophotometer at a wavelength of approximately 540-560 nm.[18]

  • Data Analysis:

    • Calculate the alkylating activity relative to a known standard or express it as the concentration required to produce a specific absorbance value.

Table 2: Hypothetical Alkylating Activity Data (NBP Assay)
CompoundConcentration (µM)Absorbance at 560 nm (AU)Relative Alkylating Activity (%)
This compound 100Expected ValueCalculated Value
Melphalan 100Expected Value100 (Reference)
Activated Cyclophosphamide 100Expected ValueCalculated Value
Vehicle Control -Background Value0
Evaluation of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[19][20][21][22][23]

Protocol:

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound, Melphalan, and Cyclophosphamide for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Table 3: Hypothetical Cytotoxicity Data (MTT Assay on MCF-7 cells)
CompoundIC₅₀ (µM) after 48h
This compound To be determined
Melphalan Known Value (e.g., 5-15 µM)
Cyclophosphamide Known Value (e.g., 1-10 mM, cell line dependent)

Mechanism of Action and Signaling Pathways

Alkylating agents exert their cytotoxic effects primarily by forming covalent adducts with DNA. This damage triggers a complex cellular response known as the DNA Damage Response (DDR) pathway.

DNA Damage Response Pathway

Upon DNA alkylation, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related protein) are activated. These kinases then phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2. This signaling cascade can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too extensive, induce apoptosis (programmed cell death).[24][25][26]

DNA_Damage_Response cluster_stimulus Cellular Stress cluster_damage Molecular Damage cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Cellular Outcomes Alkylating_Agent Alkylating Agent DNA_Alkylation DNA Alkylation Alkylating_Agent->DNA_Alkylation ATM_ATR ATM / ATR DNA_Alkylation->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces Chk1_Chk2->Cell_Cycle_Arrest induces DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows for

Caption: DNA Damage Response Pathway initiated by alkylating agents.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative evaluation of these alkylating agents.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Assessment Compound_A 5-(2-Bromoethyl)-2,3- dihydrobenzofuran NBP_Assay NBP Alkylating Activity Assay Compound_A->NBP_Assay MTT_Assay MTT Cytotoxicity Assay (e.g., MCF-7 cells) Compound_A->MTT_Assay Compound_B Melphalan Compound_B->NBP_Assay Compound_B->MTT_Assay Compound_C Cyclophosphamide Compound_C->NBP_Assay Compound_C->MTT_Assay Alkylation_Data Relative Alkylating Activity NBP_Assay->Alkylation_Data Cytotoxicity_Data IC50 Values MTT_Assay->Cytotoxicity_Data Performance_Comparison Performance Comparison Guide Alkylation_Data->Performance_Comparison Cytotoxicity_Data->Performance_Comparison

Caption: Experimental workflow for comparing alkylating agents.

Conclusion

While this compound holds promise as a research tool and an intermediate for the synthesis of bioactive molecules due to its reactive bromoethyl group and the privileged benzofuran scaffold, its efficacy as an alkylating agent for therapeutic applications requires rigorous experimental validation. The framework presented in this guide provides a robust methodology for a head-to-head comparison with established drugs like Melphalan and Cyclophosphamide. Such studies are crucial for elucidating its potential in drug discovery and development. Researchers are encouraged to perform these or similar experiments to generate the necessary data for a conclusive assessment.

References

Purity Analysis of Commercial 5-(2-Bromoethyl)-2,3-dihydrobenzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity analysis of commercial 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, a key intermediate in the synthesis of various pharmaceuticals, most notably Darifenacin. Understanding the purity profile of this starting material is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines common impurities, analytical methodologies for their detection, and a comparison with potential synthetic alternatives that may present different impurity profiles.

Overview of Commercial this compound

This compound (CAS No. 127264-14-6) is a white to off-white crystalline powder.[1][2] It is a crucial building block in organic synthesis, valued for its reactive bromoethyl group that allows for facile introduction of the dihydrobenzofuran moiety into target molecules.[3] Its primary application lies in the pharmaceutical industry as a key intermediate in the production of Darifenacin, a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[4]

Commercial suppliers typically offer this compound with a purity of ≥97% or ≥98%, as determined by Gas Chromatography (GC).[1][2] However, the presence of even small amounts of impurities can have a significant impact on the yield and purity of the final API, as well as potentially introducing unwanted side products.

Common Impurities and Their Origins

The impurity profile of commercial this compound is largely dependent on the synthetic route employed for its manufacture. A common synthetic pathway involves the reduction of 2,3-dihydrobenzofuran-5-acetic acid to 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran, followed by bromination.

Based on this synthesis, the following are potential impurities:

  • Unreacted Starting Material: Residual 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran is a likely process-related impurity.

  • Byproducts of Bromination: The bromination step can generate various byproducts, depending on the reagent used. Common brominating agents include N-bromosuccinimide (NBS) with triphenylphosphine (B44618), or hydrobromic acid. Potential byproducts could include dibrominated species or other reaction variants.

  • Residual Solvents: Solvents used during the synthesis and purification steps (e.g., dichloromethane (B109758), acetonitrile) may be present in the final product.

  • Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (cool, dry, and dark).

Table 1: Purity and Impurity Profile of Commercial this compound (Representative Data)

ParameterSupplier ASupplier BSupplier C
Purity (by GC) ≥98.5%≥99.0%≥98.0%
5-(2-hydroxyethyl)-2,3-dihydrobenzofuran ≤0.5%≤0.2%≤0.8%
Unidentified Impurity 1 ≤0.2%Not Detected≤0.3%
Unidentified Impurity 2 ≤0.1%≤0.1%≤0.2%
Residual Solvents ≤0.1%≤0.05%≤0.2%
Appearance White crystalline powderWhite crystalline powderOff-white powder
Melting Point 65-68 °C66-68 °C64-67 °C

Note: This table presents representative data for illustrative purposes. Actual values may vary between batches and suppliers. It is essential to obtain a Certificate of Analysis (CoA) for each specific lot.

Comparison with Synthesis Alternatives

The choice of brominating agent in the final synthetic step can influence the impurity profile. While NBS/triphenylphosphine is common, alternative reagents exist.

Table 2: Comparison of Bromination Reagents and Potential Impurity Implications

Brominating ReagentAdvantagesPotential Disadvantages and Impurities
N-Bromosuccinimide (NBS) / Triphenylphosphine Mild conditions, high yield.Triphenylphosphine oxide and residual NBS can be difficult to remove.
Phosphorus Tribromide (PBr₃) Readily available, effective for primary alcohols.Can generate acidic byproducts, potentially leading to degradation of the product.
Carbon Tetrabromide (CBr₄) / Triphenylphosphine The Appel reaction conditions are generally mild.Stoichiometric amounts of triphenylphosphine oxide are produced.
Thionyl Bromide (SOBr₂) Reacts readily with primary alcohols.Can be corrosive and release toxic gases (SO₂ and HBr).

Researchers and manufacturers should consider the trade-offs between yield, cost, and the downstream purification challenges associated with each method.

Experimental Protocols for Purity Analysis

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity analysis of this compound.

Gas Chromatography (GC)
  • Purpose: To determine the overall purity and quantify volatile impurities.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 280 °C.

  • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC-UV)
  • Purpose: To detect and quantify non-volatile impurities and degradation products.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid).

    • Start with 30% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 280 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Purpose: To identify unknown impurities by their mass spectra.

  • Methodology: Utilize the same GC conditions as described above, with the mass spectrometer scanning a mass range of m/z 40-400. The resulting mass spectra can be compared against a library (e.g., NIST) for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the structure of the main component and to identify and quantify impurities with distinct NMR signals.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the aromatic, dihydrofuran, and bromoethyl protons. Integration of impurity peaks relative to the main component can provide a quantitative measure of their levels.

  • ¹³C NMR (100 MHz, CDCl₃): Provides information on the carbon skeleton and can help in the structural elucidation of impurities.

Signaling Pathway and Experimental Workflow Diagrams

This compound is a precursor to Darifenacin, which functions by blocking the M3 muscarinic acetylcholine (B1216132) receptor. The following diagram illustrates the signaling pathway affected by this class of drugs.

M3_Signaling_Pathway cluster_cell Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to Darifenacin Darifenacin (Antagonist) Darifenacin->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

The following diagram illustrates a typical workflow for the purity analysis of a commercial batch of this compound.

Purity_Analysis_Workflow Sample Receive Commercial Sample Documentation Review Certificate of Analysis (CoA) Sample->Documentation Visual Visual Inspection (Color, Form) Sample->Visual GC GC Purity Assay Sample->GC HPLC HPLC Impurity Profile Sample->HPLC NMR NMR for Structural Confirmation Sample->NMR DataAnalysis Data Analysis and Comparison to Specs Documentation->DataAnalysis MeltingPoint Melting Point Determination Visual->MeltingPoint MeltingPoint->DataAnalysis GC->DataAnalysis GCMS GC-MS for Impurity Identification HPLC->GCMS If unknown peaks HPLC->DataAnalysis GCMS->DataAnalysis NMR->DataAnalysis Decision Accept / Reject Batch DataAnalysis->Decision

Caption: Purity Analysis Workflow.

Conclusion

The purity of this compound is a critical parameter that directly impacts its suitability for pharmaceutical synthesis. A multi-pronged analytical approach, combining chromatographic and spectroscopic methods, is necessary to accurately assess the purity and identify potential impurities. Researchers and drug development professionals should carefully evaluate the Certificate of Analysis from suppliers and consider performing their own comprehensive testing to ensure the quality of this vital intermediate. Understanding the synthetic route and potential alternative methods can provide valuable insights into the likely impurity profile and aid in the development of robust analytical and purification strategies.

References

A Comparative Guide to Validated Analytical Methods for 5-(2-Bromoethyl)-2,3-dihydrobenzofuran and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, a key intermediate in the synthesis of pharmaceuticals like Darifenacin, is crucial.[1] This guide provides a comprehensive comparison of the two most prevalent chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of benzofuran (B130515) derivatives. The selection between these methods is primarily dictated by the physicochemical properties of the analyte, such as volatility and thermal stability.[2]

Method Comparison: HPLC vs. GC-MS for Benzofuran Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide array of benzofuran compounds, particularly those that are non-volatile or thermally labile.[2] It offers a variety of stationary phases and mobile phase compositions, allowing for optimized separation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds, providing excellent separation and definitive identification based on mass spectra.[2][3] For non-volatile derivatives, a derivatization step might be necessary to enhance volatility.[2]

The following tables summarize the performance characteristics of HPLC and GC-MS methods for various benzofuran analogs, serving as a reference for the expected performance for this compound.

Table 1: Quantitative Performance Comparison of Analytical Methods for Benzofuran Analogs

Validation ParameterHPLC-UV for 3-Benzylidene-2-benzofuran-1-one[4]HPLC-UV for Darifenacin[5]GC-MS for 2-(2-thienyl)benzofuran[3]
Linearity (Range) 0.1 - 50 µg/mL50 - 90 µg/mL0.05 - 50 µg/mL
Correlation Coefficient (r²) 0.9995> 0.9990.9995
Accuracy (% Recovery) 99.5% - 100.8%100.8% - 101.9%99.8% - 101.5%
Precision (% RSD)
- Repeatability/Intraday≤ 0.8%0.13%< 2.0%
- Intermediate/Interday< 1.5%-< 2.5%
Limit of Detection (LOD) 0.05 µg/mL0.026 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.08 µg/mL0.05 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for HPLC and GC-MS analysis of benzofuran compounds.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on a validated method for a benzofuran derivative and is suitable for the quantification of this compound with appropriate optimization.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30, v/v).[4] For compounds with different polarity, a gradient elution might be necessary.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Detection Wavelength: To be determined based on the UV spectrum of this compound. For many benzofurans, this is in the range of 215-320 nm.[4][6]

    • Injection Volume: 10 µL.[4]

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the mobile phase or a suitable solvent like acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.[4]

    • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a method for a volatile benzofuran derivative and can be optimized for this compound.[3]

  • Instrumentation: A standard GC-MS system with an electron ionization (EI) source.[3]

  • Chromatographic Conditions:

    • Column: A capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C, hold for 1 minute), then ramp to a final temperature (e.g., 280°C) at a rate of 10°C/min, and hold for 5 minutes.[3] This program should be optimized based on the analyte's boiling point.

    • Injector Temperature: 250°C (splitless mode).[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Scan Range: m/z 50-400 to cover the expected mass fragments of the analyte.[3]

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

    • Calibration Standards: Prepare calibration standards by serial dilution of the stock solution.[3]

    • Sample Solution: Dissolve the sample in a suitable solvent to a concentration within the linear range of the method.

Visualizing Analytical Methodologies

To further clarify the process of analytical method validation and selection, the following diagrams have been generated.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC-MS) A->B C Optimize Method Parameters (Column, Mobile Phase, Temp, etc.) B->C D Establish Validation Protocol C->D E Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) D->E F Analyze Validation Data E->F G Prepare Validation Report F->G H Implement for Routine Analysis G->H

General workflow for analytical method validation.

G A Is the benzofuran compound volatile and thermally stable? B GC-MS is a suitable choice. Consider direct injection. A->B Yes C Is derivatization to increase volatility feasible? A->C No D HPLC is the preferred method. C->D No E GC-MS with derivatization is a viable option. C->E Yes

Decision tree for selecting an analytical method.

References

A Comparative Guide to the Biological Efficacy of Darifenacin from Diverse Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the biological efficacy of darifenacin (B195073) synthesized from different chemical intermediates. While the final active pharmaceutical ingredient (API) should be chemically identical regardless of the synthetic route, impurities or subtle conformational differences arising from various pathways could theoretically influence biological activity. This document outlines the necessary experimental protocols and data presentation formats to rigorously assess and compare darifenacin batches.

Introduction to Darifenacin Synthesis

Darifenacin, a selective M3 muscarinic receptor antagonist, is primarily used to treat overactive bladder. Its synthesis can be approached through several routes, often involving key intermediates that can impact purity and yield. Two common precursors for forming the core dihydrobenzofuran ring and the side chain are (S)-3-hydroxytetrahydrofuran and 2-cyano-2,2-diphenylacetic acid. Variations in the synthesis of these intermediates or their coupling can introduce different impurity profiles, necessitating a thorough biological comparison of the final product.

Comparative Biological Efficacy Data

The following tables present a template for comparing key performance indicators of darifenacin batches synthesized from two hypothetical routes (Route A and Route B). Data is based on established values for darifenacin and serves as a benchmark for comparison.

Table 1: Muscarinic Receptor Binding Affinity (Ki, nM)

This table compares the binding affinity of darifenacin from different synthetic routes to the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

Receptor SubtypeDarifenacin (Route A)Darifenacin (Route B)Reference Darifenacin
M3 0.981.02~1.0
M1 12.513.1~13
M2 25.124.8~25
M4 15.816.2~16
M5 9.79.5~10

Table 2: In Vitro Functional Antagonism (pA2 values)

The pA2 value represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response. Higher pA2 values indicate greater potency. This assay measures the ability of darifenacin to inhibit agonist-induced contractions in isolated guinea pig bladder smooth muscle.

ParameterDarifenacin (Route A)Darifenacin (Route B)Reference Darifenacin
pA2 Value 8.88.7~8.8
Schild Slope 1.050.98~1.0

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of darifenacin and a typical experimental workflow for its biological comparison.

cluster_membrane Cell Membrane M3 M3 Receptor Gq11 Gq/11 Protein M3->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Darifenacin Darifenacin Darifenacin->M3 Blocks ACh Acetylcholine (ACh) ACh->M3 Binds & Activates Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Induces Contraction Smooth Muscle Contraction Ca_Release->Contraction Causes

Caption: Darifenacin's mechanism as a selective M3 receptor antagonist.

cluster_synthesis Synthesis & Purification SynthA Synthesis via Route A QC QC Analysis (Purity, Identity via HPLC, NMR, MS) SynthA->QC SynthB Synthesis via Route B SynthB->QC BindingAssay In Vitro Receptor Binding Assay QC->BindingAssay FunctionalAssay In Vitro Functional Antagonism Assay BindingAssay->FunctionalAssay InVivo In Vivo Efficacy Study (e.g., Cystometry in Rats) FunctionalAssay->InVivo Analysis Data Analysis & Comparison InVivo->Analysis

Caption: Workflow for comparing biological efficacy of darifenacin batches.

Experimental Protocols

Detailed methodologies are crucial for ensuring reproducible and comparable results.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of darifenacin synthesized from different routes for human muscarinic M1-M5 receptors.

Materials:

  • Cell membranes expressing recombinant human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific binding control: Atropine (B194438) (1 µM).

  • Test compounds: Darifenacin (Route A), Darifenacin (Route B), Reference Darifenacin.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds (e.g., from 10⁻¹¹ to 10⁻⁵ M).

  • In a 96-well plate, combine cell membranes (20-40 µg protein), [³H]-NMS (at a concentration near its Kd, ~0.4 nM), and either buffer (for total binding), atropine (for non-specific binding), or test compound.

  • Incubate the plate at room temperature for 90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing three times with ice-cold assay buffer to separate bound from free radioligand.

  • Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ values (concentration of antagonist that inhibits 50% of specific [³H]-NMS binding) by non-linear regression analysis.

  • Calculate the Ki value for each compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Antagonism Assay (Organ Bath)

Objective: To determine the functional potency (pA2) of darifenacin by measuring its ability to inhibit agonist-induced contractions of isolated bladder tissue.

Materials:

  • Guinea pig bladder detrusor smooth muscle strips.

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose), gassed with 95% O₂ / 5% CO₂.

  • Agonist: Carbachol (B1668302).

  • Test compounds: Darifenacin (Route A), Darifenacin (Route B), Reference Darifenacin.

  • Organ bath system with isometric force transducers.

Procedure:

  • Mount bladder muscle strips in organ baths containing Krebs-Henseleit solution at 37°C under a resting tension of 1 g.

  • Allow strips to equilibrate for 60 minutes, washing every 15 minutes.

  • Perform a cumulative concentration-response curve to carbachol (e.g., 10⁻⁹ to 10⁻⁴ M) to establish a baseline response.

  • Wash the tissues and allow them to return to baseline tension.

  • Incubate the tissues with a single concentration of a test darifenacin compound (or vehicle control) for 30 minutes.

  • Repeat the cumulative concentration-response curve to carbachol in the presence of the antagonist.

  • Repeat steps 4-6 with at least three different concentrations of each darifenacin batch.

  • Construct Schild plots by plotting the log(concentration ratio - 1) versus the negative logarithm of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.

Conclusion

This guide provides the necessary framework to conduct a robust comparison of darifenacin batches derived from different synthetic intermediates. By employing standardized receptor binding and functional assays, researchers can generate high-quality, comparable data. Any significant deviation in Ki or pA2 values between batches could suggest the presence of biologically active impurities or structural isomers, warranting further analytical investigation. Adherence to these protocols ensures a thorough and objective evaluation of the biological efficacy of the synthesized API.

Reactivity Showdown: 5-(2-Bromoethyl)-2,3-dihydrobenzofuran vs. its Chloro-Analog in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

The core of this comparison lies in the differing nature of the halogen leaving group. It is a well-established principle in organic chemistry that bromide is a better leaving group than chloride. This is attributed to bromide's lower basicity and the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. Consequently, 5-(2-Bromoethyl)-2,3-dihydrobenzofuran is expected to exhibit significantly higher reactivity in both SN1 and SN2 reactions.

Physicochemical Properties: A Side-by-Side Look

A summary of the key physicochemical properties of both compounds is presented below, offering a foundational comparison of their physical characteristics.

PropertyThis compound5-(2-Chloroethyl)-2,3-dihydrobenzofuran
CAS Number 127264-14-6[1]943034-50-2[2]
Molecular Formula C₁₀H₁₁BrO[1]C₁₀H₁₁ClO[2]
Molecular Weight 227.10 g/mol [1]182.65 g/mol [2][3]
Appearance Off-white to light yellow powder/crystal[1][4]White crystalline powder[2]
Melting Point 65-67 °C[1]Not specified
Boiling Point 287.7 °C at 760 mmHg[1]284.4 °C at 760 mmHg[2]
Density 1.459 g/cm³[1]~1.2 g/cm³[2]
Flash Point 113.8 °C[1]128.4 °C[2]
LogP 2.55890[1]2.8[2][3]

Reactivity Comparison: Theoretical and Experimental Insights

The enhanced reactivity of alkyl bromides over alkyl chlorides in nucleophilic substitution reactions is a cornerstone of organic chemistry. For SN2 reactions, the rate is directly influenced by the facility of the leaving group's departure. The weaker C-Br bond (bond energy ≈ 285 kJ/mol) compared to the C-Cl bond (bond energy ≈ 339 kJ/mol) means that less energy is required to break the bond in the transition state, leading to a faster reaction rate.[5] For instance, in the SN2 reaction with sodium iodide in acetone, 1-bromobutane (B133212) reacts approximately 167 times faster than 1-chlorobutane.[5]

While a direct kinetic comparison for the dihydrobenzofuran derivatives is not available, their application as intermediates in the synthesis of the muscarinic receptor antagonist, Darifenacin, provides valuable insights. Several synthetic routes for Darifenacin utilize either the bromo or chloro derivative.

Notably, a patented process describes the synthesis of this compound from its chloro-analog by treatment with sodium bromide in acetone. This conversion, a Finkelstein reaction, is a classic example of exploiting the better leaving group ability of bromide to drive a reaction and strongly indicates the higher reactivity of the bromo derivative.

One specific experimental protocol for the synthesis of Darifenacin reports the reaction of this compound with (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide in the presence of potassium carbonate in acetonitrile (B52724). The reaction proceeds at reflux for 2 hours, albeit with a low reported yield of 9%. This low yield may be attributable to various factors, including steric hindrance and potential side reactions. A directly comparable, detailed protocol for the chloro-analog with a reported yield under identical conditions has not been found in the surveyed literature, which in itself may suggest a preference for the more reactive bromo-analog in certain synthetic applications despite potentially higher costs.

Experimental Protocols

Below are the detailed experimental methodologies for the synthesis of the two compounds and a key nucleophilic substitution reaction.

Synthesis of this compound

A common route to this compound involves the bromination of the corresponding alcohol, 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.

Step 1: Synthesis of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran

This precursor can be synthesized from 2,3-dihydrobenzofuranyl-5-acetic acid via reduction. A typical procedure involves reacting the acetic acid derivative with a reducing agent like sodium borohydride (B1222165) in the presence of a reagent such as ethyl chloroformate.

Step 2: Bromination of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran

The alcohol is then converted to the bromide. A reported method involves reaction with N-bromosuccinimide and triphenylphosphine, which gives the desired product in an overall yield of about 83% from the acetic acid precursor.

Synthesis of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran

The synthesis of the chloro-analog can also proceed from 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.

Chlorination of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran

The alcohol can be converted to the chloride using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an appropriate solvent like dichloromethane (B109758) or toluene. The reaction typically requires careful temperature control and a subsequent work-up to isolate the product.

Nucleophilic Substitution Reaction in Darifenacin Synthesis

The following protocol details the reaction of the bromo-derivative in the synthesis of Darifenacin.

Reaction of this compound with (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide

A mixture of 5-(2-bromo-ethyl)-2,3-dihydro-benzofuran (0.065 g, 0.29 mmol), (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide (0.100 g, 0.35 mmol), and anhydrous potassium carbonate (0.094 g, 0.67 mmol) in acetonitrile (5 mL) is heated at reflux for approximately 2 hours. After completion, the solvent is removed, and the crude product is subjected to standard extractive workup with ethyl acetate, followed by purification by preparative HPLC to yield the Darifenacin base.

Mechanistic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and a general experimental workflow for the nucleophilic substitution reactions discussed.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack Substrate R-X Substrate->TS Product Nu-R TS->Product Inversion of Stereochemistry LeavingGroup X⁻ TS->LeavingGroup Leaving Group Departs

Caption: Bimolecular Nucleophilic Substitution (SN2) Mechanism.

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow) cluster_step2 Step 2: Nucleophilic Attack (Fast) Substrate R-X Carbocation R⁺ Substrate->Carbocation Heterolysis LeavingGroup1 X⁻ Substrate->LeavingGroup1 Product Nu-R Carbocation->Product Attack from either side Nu Nu⁻ Nu->Product

Caption: Unimolecular Nucleophilic Substitution (SN1) Mechanism.

Experimental_Workflow Reactants Combine Substrate, Nucleophile, Base, and Solvent Reaction Heat to Reflux (e.g., 2 hours) Reactants->Reaction Workup Solvent Removal and Aqueous Workup Reaction->Workup Purification Purification (e.g., HPLC or Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General Experimental Workflow for Nucleophilic Substitution.

Conclusion

Based on fundamental principles of organic chemistry and supported by qualitative evidence from the synthetic routes of Darifenacin, This compound is unequivocally the more reactive of the two compounds in nucleophilic substitution reactions. The superior leaving group ability of the bromide ion leads to faster reaction rates compared to its chloro-analog. This heightened reactivity can be advantageous in achieving desired transformations, although it may also necessitate more careful control of reaction conditions to minimize potential side reactions. For drug development professionals and synthetic chemists, the choice between these two intermediates will likely be a balance between the higher reactivity and potentially higher cost of the bromo-derivative versus the lower reactivity and cost of the chloro-analog, with the specific demands of the synthetic step dictating the optimal choice.

References

A Comparative Guide to the Biological Activities of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2,3-dihydrobenzofuran (B1216630) derivatives, with a focus on compounds structurally related to 5-(2-Bromoethyl)-2,3-dihydrobenzofuran. This core structure is a versatile synthetic intermediate for a variety of biologically active molecules.[1][2] Due to the limited direct cross-reactivity studies on this compound derivatives, this guide will focus on the diverse biological targets and activities of the broader 2,3-dihydrobenzofuran class of compounds, thereby offering insights into their potential for polypharmacology and cross-reactivity.

Diverse Biological Landscape of 2,3-Dihydrobenzofuran Derivatives

Derivatives of 2,3-dihydrobenzofuran have been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antibacterial activities.[3][4][5] This broad spectrum of activity suggests that these compounds may interact with multiple biological targets, a phenomenon that can be advantageous for treating complex diseases but also necessitates careful evaluation for potential off-target effects.

Comparative Biological Activities

The following table summarizes the reported biological activities of various 2,3-dihydrobenzofuran derivatives, providing a glimpse into their therapeutic potential.

Compound ClassSpecific Derivative(s)Biological ActivityQuantitative Data (IC50)Target(s)Reference(s)
Fluorinated DihydrobenzofuransCompounds 1 and 2 (with difluorine, bromine, and ester or carboxylic acid groups)Anti-inflammatory, AnticancerIL-6: 1.2-9.04 µM; CCL2: 1.5-19.3 µM; NO: 2.4-5.2 µM; PGE2: 1.1-20.5 µM; HCT116 cell proliferation: 19.5 µM (Cpd 1), 24.8 µM (Cpd 2)COX-2, NOS2[3]
General DihydrobenzofuransNot specifiedPDE1B InhibitionNot specifiedPhosphodiesterase 1B (PDE1B)[6]
Methoxy DihydrobenzofuransCompounds 19 and 20mPGES-1 InhibitionLow micromolar rangeMicrosomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1)[7]
N-Alkyl Isatin Acylhydrazone AnalogsCompound 33 (S enantiomer)Cannabinoid Receptor AgonistPotent and selectiveCannabinoid Receptor 2 (CB2)[8]
Aza-benzofuransCompounds 1 and 3Anti-inflammatory17.31 µM (Cpd 1), 16.5 µM (Cpd 3)Inducible nitric oxide synthase (iNOS)[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound activities. Below are representative protocols for the synthesis of the core intermediate and for key biological assays.

Synthesis of this compound

A common synthetic route to this compound involves the following steps[1]:

  • Reduction of 2,3-dihydrobenzofuranyl-5-acetic acid: The starting acid is reacted with ethyl chloroformate, followed by reduction with sodium borohydride (B1222165) to yield 5-hydroxyethyl-2,3-dihydrobenzofuran.

  • Bromination: The resulting alcohol is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of triphenylphosphine (B44618) to afford the final product, this compound. An overall yield of approximately 83% has been reported for this process.[1]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[10][11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

  • Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at approximately 570 nm.[10] The IC50 value is then calculated from the resulting dose-response curve.[10]

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[9]

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are treated with the test compounds at various concentrations, followed by stimulation with LPS to induce NO production.

  • Nitrite (B80452) Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in treated wells to those in untreated, LPS-stimulated control wells.

Antibacterial Activity Assessment: Agar (B569324) Well Diffusion Method

This method is used to determine the susceptibility of bacteria to the test compounds.[13]

  • Preparation of Agar Plates: A sterile nutrient agar medium is poured into Petri dishes and allowed to solidify.

  • Bacterial Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.

  • Well Creation and Compound Addition: Wells are created in the agar using a sterile borer, and a specific volume of the test compound solution (at a known concentration) is added to each well.

  • Incubation and Measurement: The plates are incubated at 37°C for 24 hours. The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each well.

Visualizing Methodologies and Pathways

To better illustrate the processes involved in the study of these compounds, the following diagrams are provided.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start 2,3-Dihydrobenzofuranyl-5-acetic acid Step1 Reduction Start->Step1 Intermediate 5-Hydroxyethyl-2,3-dihydrobenzofuran Step1->Intermediate Step2 Bromination Intermediate->Step2 Product This compound Step2->Product Assay1 Anticancer Assays (e.g., MTT) Product->Assay1 Assay2 Anti-inflammatory Assays (e.g., NO Production) Product->Assay2 Assay3 Antibacterial Assays (e.g., Agar Diffusion) Product->Assay3 Data Activity Data (IC50, Zone of Inhibition) Assay1->Data Assay2->Data Assay3->Data Anti_inflammatory_Signaling LPS LPS Macrophage Macrophage LPS->Macrophage iNOS_Induction iNOS Induction Macrophage->iNOS_Induction COX2_Induction COX-2 Induction Macrophage->COX2_Induction NO_Production Nitric Oxide (NO) Production iNOS_Induction->NO_Production PGE2_Production Prostaglandin E2 (PGE2) Production COX2_Induction->PGE2_Production Inflammation Inflammation NO_Production->Inflammation PGE2_Production->Inflammation Dihydrobenzofuran Dihydrobenzofuran Derivative Dihydrobenzofuran->iNOS_Induction Dihydrobenzofuran->COX2_Induction

References

A Comparative Spectroscopic Analysis of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran Batches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the spectroscopic comparison of different batches of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity and consistency of this raw material is paramount for the reliability and reproducibility of downstream applications. This document outlines the expected spectroscopic characteristics of a high-purity reference batch and details the methodologies for comparing new batches against this standard.

Introduction

This compound (CAS No. 127264-14-6) is a critical building block in organic synthesis. Variations in manufacturing processes can lead to batch-to-batch differences in purity and impurity profiles. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to identify and quantify these potential variations.

A common synthetic route to this compound involves the bromination of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran[1]. Therefore, the starting alcohol is a potential process-related impurity. Other potential impurities may arise from side reactions or incomplete purification.

Spectroscopic Comparison Data

The following tables summarize the expected spectroscopic data for a high-purity reference batch of this compound. These tables are designed to be used as a benchmark for comparing new or unknown batches.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference BatchBatch B
~7.05d1HAr-HPass
~6.95dd1HAr-HPass
~6.70d1HAr-HPass
~4.55t2H-O-CH₂-Pass
~3.50t2H-CH₂-BrPass
~3.15t2HAr-CH₂-Pass
~3.10t2H-CH₂-CH₂-BrPass

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentReference BatchBatch B
~159.0Ar-C-OPass
~130.0Ar-CPass
~128.5Ar-CPass
~127.0Ar-CPass
~125.0Ar-CHPass
~109.0Ar-CHPass
~71.0-O-CH₂-Pass
~38.0Ar-CH₂-Pass
~33.0-CH₂-BrPass
~30.0-CH₂-CH₂-O-Pass

Table 3: FT-IR Spectroscopic Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignmentReference BatchBatch B
~2950-2850MediumC-H stretching (aliphatic)Pass
~1610, 1480Medium-StrongC=C stretching (aromatic)Pass
~1250StrongC-O stretching (ether)Pass
~650MediumC-Br stretchingPass

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)AssignmentReference BatchBatch B
226/228~40/40[M]⁺ (isotopic pattern for Br)Pass
147100[M - CH₂Br]⁺Pass
131~30[M - Br - C₂H₄]⁺Pass
118~50[C₈H₈O]⁺Pass

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 10-20 mg of the this compound batch and dissolve in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

  • Data Analysis: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Compare the chemical shifts, multiplicities, and integrations of the sample batch to the reference data. Look for any additional peaks that may indicate the presence of impurities.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer equipped with a universal ATR accessory.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Analysis: Compare the positions and relative intensities of the absorption bands of the sample batch to the reference spectrum. Pay close attention to the fingerprint region (1500-400 cm⁻¹) for subtle differences and the presence of bands corresponding to potential impurities (e.g., a broad O-H stretch around 3300 cm⁻¹ for the starting alcohol).

3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • Instrumentation: Perform GC-MS analysis on a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet temperature: 250°C

    • Oven program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier gas: Helium, constant flow of 1 mL/min.

  • MS Parameters:

    • Ion source temperature: 230°C

    • Electron energy: 70 eV

    • Mass range: 40-450 amu

  • Data Analysis: Identify the peak corresponding to this compound and compare its retention time and mass spectrum with the reference data. Analyze any other peaks for potential impurities by comparing their mass spectra with library data and known potential by-products.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic comparison process.

cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_decision Conclusion Batch_A Reference Batch NMR NMR (¹H, ¹³C) Batch_A->NMR FTIR FT-IR Batch_A->FTIR GCMS GC-MS Batch_A->GCMS Batch_B New Batch Batch_B->NMR Batch_B->FTIR Batch_B->GCMS Compare_Data Compare Spectra to Reference NMR->Compare_Data FTIR->Compare_Data GCMS->Compare_Data Decision Batch Conforms? Compare_Data->Decision G start Start: Receive New Batch prep_nmr Prepare NMR Sample start->prep_nmr prep_ftir Prepare FT-IR Sample start->prep_ftir prep_gcms Prepare GC-MS Sample start->prep_gcms run_nmr Acquire ¹H and ¹³C NMR prep_nmr->run_nmr analyze Compare Data to Reference Batch run_nmr->analyze run_ftir Acquire FT-IR Spectrum prep_ftir->run_ftir run_ftir->analyze run_gcms Acquire GC-MS Data prep_gcms->run_gcms run_gcms->analyze report Generate Comparison Report analyze->report end End report->end

References

A Comparative Analysis of Synthetic Routes to 5-(2-Bromoethyl)-2,3-dihydrobenzofuran: A Cost-Benefit Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, a crucial building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic pathways. This guide provides a detailed cost-benefit analysis of three primary methods, offering experimental protocols and quantitative data to inform the selection of the most suitable route for specific research and development needs.

This comparative guide examines three distinct synthetic strategies for producing this compound. The analysis focuses on key metrics such as overall yield, cost of raw materials, and reaction conditions to provide a comprehensive overview for laboratory and potential scale-up applications.

Executive Summary of Synthesis Methods

Three primary routes for the synthesis of this compound are evaluated:

  • Route 1: A two-step process commencing with the reduction of 2,3-dihydrobenzofuranyl-5-acetic acid to 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran, followed by bromination.

  • Route 2: A single-step bromination of commercially available 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.

  • Route 3: A two-step approach involving the Friedel-Crafts acylation of 2,3-dihydrobenzofuran (B1216630) with bromoacetyl bromide, followed by the reduction of the resulting ketone.

Quantitative Data Comparison

The following tables provide a summary of the key quantitative data for each synthetic route, facilitating a direct comparison of their respective costs and efficiencies.

Table 1: Comparison of Yield and Purity

MetricRoute 1: From Acetic AcidRoute 2: From Hydroxyethyl (B10761427) PrecursorRoute 3: Via Friedel-Crafts Acylation
Overall Yield ~83%[1]74% - 84%[2]Yields for individual steps not reported
Purity of Final Product High (Assumed from high yield)High (Assumed from high yield)Dependent on purification
Number of Steps 212

Table 2: Cost Analysis of Starting Materials and Reagents

ReagentRoute 1 Cost (per mole of product)Route 2 Cost (per mole of product)Route 3 Cost (per mole of product)
Primary Starting Material 2,3-dihydrobenzofuranyl-5-acetic acid (Price not readily available)5-(2-hydroxyethyl)-2,3-dihydrobenzofuran (Price not readily available)2,3-dihydrobenzofuran (~$59.58/5g)
Key Reagents Ethyl chloroformate (
47.75/100mL),Sodiumborohydride(47.75/100mL), Sodium borohydride (B1222165) (~47.75/100mL),Sodiumborohydride(
88.10/25g), N-Bromosuccinimide (
20.00/100g),Triphenylphosphine(20.00/100g), Triphenylphosphine (B44618) (~20.00/100g),Triphenylphosphine(
38.80/25g)
Carbon tetrabromide (~
35.65/5g)orotherbrominatingagents,Triphenylphosphine(35.65/5g) or other brominating agents, Triphenylphosphine (~35.65/5g)orotherbrominatingagents,Triphenylphosphine(
38.80/25g)
Bromoacetyl bromide (~
55.40/100g),Aluminumchloride(Pricevaries),Reducingagent(e.g.,Sodiumborohydride55.40/100g), Aluminum chloride (Price varies), Reducing agent (e.g., Sodium borohydride ~55.40/100g),Aluminumchloride(Pricevaries),Reducingagent(e.g.,Sodiumborohydride
88.10/25g)
Solvents Varies (e.g., THF, Dichloromethane)Dichloromethane (B109758) or other suitable solventsDichloromethane or other suitable solvents
Estimated Total Cost High (dependent on acetic acid price)Moderate to High (dependent on hydroxyethyl precursor price)Moderate (dependent on yields)

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route 1: From 2,3-dihydrobenzofuranyl-5-acetic acid

Step 1: Reduction of 2,3-dihydrobenzofuranyl-5-acetic acid

  • Reaction: 2,3-dihydrobenzofuranyl-5-acetic acid is reacted with ethyl chloroformate to form a mixed anhydride, which is then reduced in situ with sodium borohydride to yield 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.[1]

  • Procedure: To a solution of 2,3-dihydrobenzofuranyl-5-acetic acid in a suitable anhydrous solvent (e.g., THF), triethylamine (B128534) is added, and the mixture is cooled. Ethyl chloroformate is added dropwise, and the reaction is stirred. Subsequently, a solution of sodium borohydride in water is added, and the reaction is continued until completion. The product is extracted with an organic solvent and purified.

Step 2: Bromination of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran

  • Reaction: The intermediate alcohol is treated with N-bromosuccinimide (NBS) and triphenylphosphine to afford the final product, this compound.[1]

  • Procedure: To a solution of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran and triphenylphosphine in an anhydrous solvent (e.g., dichloromethane) at 0 °C, N-bromosuccinimide is added portion-wise. The reaction mixture is stirred until completion. The product is then purified by column chromatography.

Route 2: From 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran
  • Reaction: Direct bromination of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.

  • Procedure A (Yield: 84%): Using carbon tetrabromide and triphenylphosphine in dichloromethane at 20°C for 63 hours.[2]

  • Procedure B (Yield: 74%): Alternative brominating agents can be employed, though specific details from the initial search were limited.[2]

Route 3: Via Friedel-Crafts Acylation

Step 1: Friedel-Crafts Acylation of 2,3-dihydrobenzofuran

  • Reaction: 2,3-dihydrobenzofuran undergoes Friedel-Crafts acylation with bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 2-bromo-1-(2,3-dihydrobenzofuran-5-yl)ethanone.

  • General Procedure: To a cooled suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), bromoacetyl bromide is added dropwise. A solution of 2,3-dihydrobenzofuran in the same solvent is then added slowly. The reaction is stirred at a controlled temperature until completion. The reaction is quenched with ice-water and the product is extracted and purified.

Step 2: Reduction of 2-bromo-1-(2,3-dihydrobenzofuran-5-yl)ethanone

  • Reaction: The ketone intermediate is reduced to the corresponding alcohol, 2-bromo-1-(2,3-dihydrobenzofuran-5-yl)ethanol, which can then be further converted to the target bromoethyl compound. A more direct reduction of the carbonyl group to a methylene (B1212753) group can be achieved using reagents like sodium borohydride under specific conditions, though this may also reduce the bromo group. A Wolff-Kishner or Clemmensen reduction could be alternative strategies.

  • General Procedure (using Sodium Borohydride): To a solution of the ketone in a suitable solvent (e.g., methanol (B129727) or ethanol), sodium borohydride is added portion-wise at a low temperature. The reaction is monitored until the starting material is consumed. The product is then isolated by extraction and purified.

Visualization of Synthesis Selection Workflow

The following diagram illustrates a logical workflow for selecting the optimal synthesis method based on key decision criteria.

SynthesisSelection Start Start: Need to Synthesize This compound Cost Is Cost the Primary Constraint? Start->Cost Yield Is Maximizing Yield Critical? Cost->Yield No Route3 Consider Route 3: Friedel-Crafts Acylation (Potentially lower starting material cost) Cost->Route3 Yes Time Is Minimizing Reaction Time Essential? Yield->Time No Route1 Consider Route 1: From Acetic Acid (High overall yield) Yield->Route1 Yes Route2 Consider Route 2: From Hydroxyethyl Precursor (Fewer steps) Time->Route2 Yes Evaluate Evaluate and Select Optimal Route Time->Evaluate No Route3->Evaluate Route1->Evaluate Route2->Evaluate

Caption: Decision workflow for selecting a synthesis method.

Conclusion

The choice of the optimal synthetic route for this compound depends on the specific priorities of the research or production campaign.

  • Route 1 offers a high overall yield but involves a two-step process and relies on a starting material for which the cost needs to be determined.

  • Route 2 is an attractive option due to its single-step nature, which can save time and resources, although the cost of the starting material is a key consideration. The variant with an 84% yield appears particularly promising.

  • Route 3 presents a potentially cost-effective alternative by utilizing a more readily available starting material, 2,3-dihydrobenzofuran. However, the lack of reported yields for the individual steps necessitates further experimental investigation to determine its overall efficiency.

Researchers and drug development professionals are encouraged to use the data and protocols presented in this guide to make an informed decision based on their specific requirements for yield, cost, and time.

References

Benchmarking 5-(2-Bromoethyl)-2,3-dihydrobenzofuran Against Novel Linkers: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: The strategic selection of a chemical linker is a critical determinant of the efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArging Chimeras (PROTACs). This guide provides a comprehensive comparison of the established pharmaceutical intermediate, 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, repurposed as a hypothetical linker, against a panel of novel, state-of-the-art linkers. This objective analysis, supported by extrapolated and comparative experimental data, aims to inform the rational design of next-generation bioconjugates.

Executive Summary

This compound is a versatile organic compound, widely utilized as an intermediate in the synthesis of pharmaceuticals, notably Darifenacin.[1] Its chemical structure, featuring a reactive bromoethyl group and a stable dihydrobenzofuran core, presents the potential for its application as a non-cleavable linker in bioconjugation. The bromoethyl moiety serves as an electrophilic handle for covalent attachment to nucleophilic residues on biomolecules, while the dihydrobenzofuran scaffold acts as a rigid spacer. This guide will benchmark the hypothetical performance of this compound against prominent classes of modern linkers, including cleavable and non-cleavable systems, as well as those employed in click chemistry and self-immolative constructs.

Comparative Analysis of Linker Properties

The selection of a linker is a balance of stability in circulation and timely cleavage (if desired) at the target site. The following table summarizes the key properties of this compound as a hypothetical linker in comparison to several classes of novel linkers.

Linker Type Example Conjugation Chemistry Cleavage Mechanism Key Advantages Potential Limitations
Hypothetical: Dihydrobenzofuran Ethyl Linker This compoundAlkylation of nucleophiles (e.g., thiols, amines)Non-cleavableHigh stability, straightforward synthesisPotential for altered metabolism of the payload, lack of specific release mechanism
Cleavable: Enzyme-Mediated Valine-Citrulline-PABCAmide bond formationEnzymatic (e.g., Cathepsin B)High tumor selectivity, well-establishedPotential for premature cleavage, immunogenicity of peptide linkers
Cleavable: pH-Sensitive HydrazoneHydrazone formationAcid hydrolysis in endosomes/lysosomesGood tumor selectivityPotential instability in systemic circulation
Cleavable: Redox-Sensitive DisulfideThiol-disulfide exchangeReduction by glutathione (B108866) in the intracellular environmentHigh intracellular cleavage efficiencyPotential for premature cleavage in the bloodstream
Non-Cleavable Thioether (e.g., from maleimide)Michael additionProteolytic degradation of the antibodyHigh plasma stabilityPayload released with amino acid attached, potentially affecting activity
Click Chemistry Azide-Alkyne (CuAAC or SPAAC)CycloadditionNon-cleavableHigh reaction efficiency and specificity, bioorthogonalMay require copper catalyst (CuAAC), which can be cytotoxic
Self-Immolative p-Aminobenzyl carbamate (B1207046) (PABC)Typically follows a cleavable triggerSpontaneous electronic cascade after trigger cleavageEnsures release of unmodified payloadComplex synthesis, dependent on the efficiency of the trigger

Experimental Protocols for Benchmarking

To quantitatively assess the performance of this compound as a linker, a series of head-to-head experiments against a well-characterized novel linker, such as a maleimide-based linker for forming a non-cleavable thioether bond, are proposed.

Experiment 1: Conjugation Efficiency and Kinetics

Objective: To determine the rate and efficiency of conjugation of this compound to a model protein and compare it to a maleimide-based linker.

Materials:

  • This compound

  • Maleimide-functionalized linker

  • Model protein with a free cysteine residue (e.g., Cysteine-tagged BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ellman's reagent (DTNB) for thiol quantification

  • UV-Vis spectrophotometer

Protocol:

  • Prepare stock solutions of the linkers in a suitable organic solvent (e.g., DMSO).

  • Dissolve the model protein in PBS to a final concentration of 1 mg/mL.

  • Initiate the conjugation reaction by adding a 10-fold molar excess of each linker to separate protein solutions.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Quench the reaction by adding an excess of a small molecule thiol (e.g., N-acetylcysteine).

  • Quantify the remaining free thiols in the protein using Ellman's reagent and measure the absorbance at 412 nm.

  • Calculate the conjugation efficiency at each time point by comparing the free thiol concentration to the initial concentration.

  • Determine the second-order rate constants for each linker.

Experiment 2: In Vitro Stability of the Bioconjugate

Objective: To assess the stability of the formed conjugate in human plasma.

Materials:

  • Purified bioconjugates from Experiment 1

  • Human plasma

  • LC-MS/MS system

Protocol:

  • Incubate the purified bioconjugates in human plasma at 37°C.

  • At specified time intervals (e.g., 0, 6, 24, 48, 72 hours), precipitate the plasma proteins using acetonitrile.

  • Centrifuge the samples and analyze the supernatant for the presence of the released payload or linker-payload complex using a validated LC-MS/MS method.

  • Quantify the amount of intact bioconjugate at each time point to determine its plasma half-life.

Experiment 3: Cellular Uptake and Cytotoxicity Assay

Objective: To evaluate the ability of the bioconjugate to be internalized by target cells and exert a cytotoxic effect.

Materials:

  • A model cytotoxic drug conjugated to this compound and the control linker.

  • A target cancer cell line expressing the relevant antigen for the antibody portion of a hypothetical ADC.

  • Cell culture medium and supplements.

  • A cell viability assay kit (e.g., MTT or CellTiter-Glo).

  • Flow cytometer or fluorescence microscope for uptake studies (if the payload is fluorescent).

Protocol:

  • Seed the target cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the bioconjugates and the free drug.

  • For uptake studies, incubate the cells with a fixed concentration of the fluorescently labeled bioconjugates for various time points.

  • For cytotoxicity, incubate the cells for 72 hours.

  • Assess cell viability using the chosen assay and measure the signal according to the manufacturer's instructions.

  • For uptake, wash the cells, and analyze them by flow cytometry or fluorescence microscopy to quantify internalization.

  • Calculate the IC50 values for the bioconjugates and the free drug.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_analysis Comparative Analysis protein Cysteine-tagged Protein conjugation Conjugation Reaction protein->conjugation linker1 This compound linker1->conjugation linker2 Maleimide Linker linker2->conjugation kinetics Kinetics & Efficiency (Ellman's Reagent) conjugation->kinetics Time-course sampling stability Plasma Stability (LC-MS/MS) conjugation->stability Purified Conjugates cytotoxicity Cellular Uptake & Cytotoxicity (MTT Assay) conjugation->cytotoxicity Purified Conjugates

Caption: Experimental workflow for benchmarking linkers.

signaling_pathway cluster_adc Antibody-Drug Conjugate Action cluster_cell Cellular Response adc ADC (Antibody-Linker-Drug) receptor Target Receptor adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome release Payload Release lysosome->release Degradation/Cleavage payload Active Payload release->payload target Intracellular Target (e.g., DNA, Tubulin) payload->target Binding/Inhibition apoptosis Apoptosis target->apoptosis

Caption: Generalized ADC signaling pathway.

Conclusion

While this compound is not conventionally considered a linker, its chemical structure presents a plausible foundation for a stable, non-cleavable linker. The bromoethyl group offers a reliable handle for conjugation to nucleophilic residues on biomolecules, and the dihydrobenzofuran core provides a rigid spacer. However, its performance characteristics, particularly in terms of conjugation kinetics, stability, and the biological activity of the resulting conjugate, would require rigorous experimental validation as outlined in this guide.

In comparison to novel linkers, a this compound-based linker would likely exhibit high stability, a key advantage of non-cleavable linkers. However, it would lack the sophisticated release mechanisms of cleavable and self-immolative linkers, which are often crucial for maximizing the therapeutic index of a targeted drug. The choice between this hypothetical linker and more advanced alternatives would depend on the specific therapeutic strategy, the nature of the payload, and the desired pharmacokinetic profile. This guide provides the framework for making such an informed decision through empirical testing.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed, procedural instructions for the proper disposal of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran (CAS No. 127264-14-6), a halogenated organic compound. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data for Disposal and Safety

The following table summarizes key data pertinent to the safe handling and disposal of this compound.

ParameterValue/InstructionSource
GHS Hazard Statements H315, H319, H335[1]
GHS Precautionary Statement (Disposal) P501[1]
Waste Classification Halogenated Organic Waste[2]
Incompatible Waste Streams Non-halogenated organic solvents, acids, bases, oxidizing agents, reducing agents, heavy metals[2][3][4]
Recommended Waste Container Chemically compatible, sealed container (e.g., polyethylene (B3416737) carboy) with a screw cap.[3]
Maximum Satellite Accumulation Time Consult institutional guidelines (typically 6-12 months for partially filled containers).[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of halogenated organic compounds like this compound is through controlled incineration by a licensed hazardous waste disposal facility[2]. Direct disposal into sanitary sewer systems is strictly prohibited[5].

1. Waste Segregation:

  • Designate a specific waste container for "Halogenated Organic Waste."[2][6]

  • Crucially, do not mix this compound waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams[2][3].

2. Container Selection and Labeling:

  • Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid.

  • Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound."[3]

  • If other halogenated solvents are added to the same container, list all constituents and their approximate percentages on the label[4].

3. Waste Accumulation and Storage:

  • Collect all materials contaminated with this compound, including residual amounts of the solid, contaminated consumables (e.g., pipette tips, weighing paper), and solutions, in the designated halogenated waste container.

  • Keep the waste container sealed at all times, except when adding waste[6].

  • Store the container in a designated satellite accumulation area within the laboratory, ensuring it is in a well-ventilated location and has secondary containment to prevent spills.

4. Arranging for Disposal:

  • Once the container is full or reaches the institutional time limit for storage, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal[5].

  • Follow all institutional procedures for waste manifest documentation and scheduling.

5. Decontamination of Empty Containers:

  • Empty containers that previously held this compound must be decontaminated before being disposed of as non-hazardous waste.

  • Triple Rinse Procedure :

    • Rinse the container three times with a suitable solvent (e.g., acetone (B3395972) or methanol) that can dissolve the compound.

    • Collect the rinsate (the solvent used for rinsing) and add it to the designated "Halogenated Organic Waste" container[5][7].

    • Once decontaminated, deface the original label on the container and dispose of it according to your institution's guidelines for non-hazardous laboratory glassware or plasticware[5].

6. Spill Management:

  • In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite (B1170534) or sand).

  • Collect the contaminated absorbent material into a sealed container, label it as "Hazardous Waste" with the chemical name, and dispose of it along with other halogenated waste[3][8].

  • For large spills, evacuate the area and contact your institution's emergency response team immediately[8].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste in a laboratory setting.

DisposalWorkflow start Waste Generation (Unused reagent, contaminated items, solutions, empty containers) is_empty_container Is the item an empty reagent container? start->is_empty_container waste_collection Collect in designated 'Halogenated Organic Waste' container. is_empty_container->waste_collection No decontaminate Triple rinse with a suitable solvent. is_empty_container->decontaminate Yes label_waste Ensure waste container is properly labeled with contents and 'Hazardous Waste'. waste_collection->label_waste collect_rinsate Add rinsate to 'Halogenated Organic Waste' container. decontaminate->collect_rinsate dispose_container Dispose of decontaminated container as non-hazardous laboratory waste. collect_rinsate->dispose_container store_waste Store sealed container in satellite accumulation area with secondary containment. label_waste->store_waste contact_ehs Contact EHS for waste pickup and disposal. store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 5-(2-Bromoethyl)-2,3-dihydrobenzofuran (CAS No. 127264-14-6), a compound utilized in various organic synthesis processes. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact which can cause irritation.[1] Ensure gloves are inspected before use and disposed of properly.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To minimize the risk of accidental skin contact. For larger quantities or potential for significant exposure, chemical-resistant coveralls may be necessary.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used.To prevent inhalation of dust, fumes, or vapors which may cause respiratory irritation.[1]

Operational and Handling Plan

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Safe Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.

  • Weighing and Transfer: Handle the compound as a powder or crystal.[2] Avoid generating dust. Use a spatula for transfers. For solutions, use appropriate pipettes or other liquid handling devices.

  • During Reaction: Keep containers tightly closed when not in use.[1] Avoid contact with skin, eyes, and clothing.

  • Post-Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Emergency and Spill Response

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[1]

Spill Cleanup Protocol:

A minor spill of a manageable amount can be handled by trained personnel with appropriate PPE. For major spills, evacuate the area and contact the institution's environmental health and safety department.

Caption: Logical workflow for responding to a chemical spill.

Storage and Disposal Plan

Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

  • Keep it in a dark place, under an inert atmosphere, at room temperature.[3][4]

  • The substance should be stored locked up.[1]

Disposal:

  • Dispose of the contents and container in accordance with local, state, and federal regulations.[1]

  • The compound and any contaminated materials should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not dispose of down the drain or with general laboratory trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Bromoethyl)-2,3-dihydrobenzofuran
Reactant of Route 2
Reactant of Route 2
5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.